Pinosylvin
Descripción
This compound has been reported in Pinaceae, Pinus pinea, and other organisms with data available.
phytoalexin found in pine and eucalyptus
Structure
3D Structure
Propiedades
IUPAC Name |
5-[(E)-2-phenylethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPRTHEGLPYPB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895857 | |
| Record name | 3,5-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22139-77-1 | |
| Record name | Pinosylvin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinosylvin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22139-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOSYLVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Pinosylvin for Researchers and Drug Development Professionals
Abstract
Pinosylvin, a stilbenoid with a diverse range of promising pharmacological activities, is a subject of growing interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on quantitative data, experimental protocols for its extraction and analysis, and the intricate signaling pathways governing its biosynthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (3,5-dihydroxy-trans-stilbene) is a natural polyphenol that acts as a phytoalexin, providing plants with a defense mechanism against pathogens and various environmental stressors.[1][2] Its biological activities, including antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer properties, have positioned it as a molecule of significant therapeutic potential.[3][4] Understanding its natural distribution and the methods for its isolation are critical first steps in harnessing its potential for pharmaceutical applications. This guide details the primary botanical sources of this compound, presents quantitative data on its abundance, outlines detailed experimental procedures for its extraction and analysis, and illustrates the key biosynthetic and regulatory pathways.
Natural Sources of this compound
The principal natural reservoirs of this compound are found within the plant kingdom, predominantly in the family Pinaceae .[2] Various species of the genus Pinus are particularly rich sources, with the highest concentrations typically localized in the heartwood and knots of the trees.[2][4] this compound's presence is not exclusive to pines; it has also been identified in other plant families, albeit generally in lower concentrations.
The accumulation of this compound in these tissues is a key component of the plant's defense system. Its production can be induced by a variety of biotic and abiotic stressors, including fungal infections, insect attacks, wounding, ozone exposure, and UV radiation.[1][2]
Primary Botanical Sources
The most significant and well-documented sources of this compound belong to the Pinus genus. Key species include:
-
Pinus sylvestris (Scots Pine): Extensively studied and recognized as a primary source of this compound. The heartwood and knots of Scots Pine contain substantial amounts of this stilbenoid.[2]
-
Pinus densiflora (Japanese Red Pine): The leaves and wood of this species are known to contain this compound.[2]
-
Pinus nigra (Black Pine): Knotwood of this species has been analyzed and shown to contain significant quantities of this compound.[5]
-
Pinus strobus (Eastern White Pine)
-
Pinus resinosa (Red Pine)
-
Pinus banksiana (Jack Pine)
While the Pinaceae family is the most prominent source, stilbenoids are also found in the Vitaceae (grape) family, and this compound has been reported in other plants such as Gnetum cleistostachyum.[2]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in its natural sources can vary considerably depending on the plant species, the specific tissue, the age of the tree, and environmental conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of this compound content in different pine species. This compound is often found alongside its methylated derivative, this compound monomethyl ether (PMME).
| Plant Species | Plant Part | This compound Content | This compound Monomethyl Ether (PMME) Content | Analytical Method | Reference |
| Pinus sylvestris | Heartwood | 3.7 - 5.5 mg/g | 5.1 - 6.3 mg/g | GC-MS | [6] |
| Pinus sylvestris | Knotwood | 4.5 - 19 mg/g | 13 - 49 mg/g | GC-MS | [6] |
| Pinus sylvestris | Heartwood | 0.9% (average) | Not specified | Colorimetric method | [7] |
| Pinus nigra | Knotwood | 4.26 ± 2.42 mg/g (dry weight) | 31.53 ± 21.13 mg/g (dry weight) | HPLC | [5] |
| Pinus densiflora | Twigs | This compound 3-methoxy-5-O-β-D-glucoside (PMG): 379.33 mg/100g (in red pine) | Not applicable | HPLC | [8] |
Experimental Protocols
The extraction and quantification of this compound from its natural sources are critical for research and development. The following sections provide detailed methodologies for these processes.
Extraction of this compound from Pine Wood
A widely used and effective method for extracting this compound from pine heartwood or knots is Soxhlet extraction . This technique allows for the continuous extraction of the compound with a solvent. An alternative and often faster method is Accelerated Solvent Extraction (ASE) , which utilizes elevated temperatures and pressures.
Protocol: Soxhlet Extraction of this compound from Pinus sylvestris Heartwood
-
Sample Preparation:
-
Obtain heartwood from Pinus sylvestris.
-
Grind the wood into a fine powder or small particles to increase the surface area for extraction.
-
Dry the wood powder in an oven at a controlled temperature (e.g., 60°C) to remove moisture.
-
-
Soxhlet Extraction:
-
Accurately weigh a known amount of the dried wood powder (e.g., 10 g) and place it in a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent. Acetone is a commonly used and effective solvent for this compound extraction.[9] Ethanol can also be used.[10]
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the wood sample in the thimble.
-
The solvent will fill the thimble and extract the this compound. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.
-
Allow the extraction to proceed for a sufficient number of cycles (e.g., 8-12 hours) to ensure complete extraction.
-
-
Solvent Removal and Sample Recovery:
-
After extraction, cool the apparatus.
-
Remove the round-bottom flask containing the solvent and the extracted this compound.
-
Use a rotary evaporator to remove the solvent under reduced pressure. This will leave a crude extract containing this compound and other co-extracted compounds.
-
The crude extract can then be further purified if necessary, for example, by column chromatography.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Protocol: GC-MS Analysis of this compound Extract
-
Sample Derivatization (Silylation):
-
To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is often necessary. Silylation is a common method.
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the solution.[9]
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating stilbenoids.
-
Injector: Use a split/splitless injector, typically in splitless mode for higher sensitivity. Set the injector temperature to a high value (e.g., 250°C) to ensure rapid volatilization of the sample.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard mode for GC-MS.
-
Mass Range: Scan a mass range that includes the molecular ions and characteristic fragment ions of the silylated this compound (e.g., m/z 50-500).
-
Data Acquisition: Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity and specificity.
-
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound at known concentrations and derivatize them in the same way as the sample.
-
Inject the derivatized standards into the GC-MS to create a calibration curve by plotting the peak area against the concentration.
-
Inject the derivatized sample extract and determine the peak area of the silylated this compound.
-
Use the calibration curve to calculate the concentration of this compound in the sample.
-
Signaling Pathways and Biosynthesis
The production of this compound in plants is a well-regulated process that begins with the general phenylpropanoid pathway and culminates in the specific stilbene biosynthetic pathway. The expression of the genes encoding the enzymes in this pathway is tightly controlled and can be induced by various internal and external signals.
This compound Biosynthetic Pathway
The biosynthesis of this compound starts from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of cinnamoyl-CoA, which then enters the stilbene-specific pathway.
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Key Enzymes in the Pathway:
-
PAL (Phenylalanine Ammonia-Lyase): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
4CL (4-Coumarate:CoA Ligase): Activates cinnamic acid by converting it to its coenzyme A thioester, cinnamoyl-CoA.
-
STS (Stilbene Synthase): The key enzyme in stilbene biosynthesis. It catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of this compound.
-
PMT (this compound O-Methyltransferase): Catalyzes the methylation of this compound to form this compound monomethyl ether (PMME).
Regulation of this compound Biosynthesis
The biosynthesis of this compound is an inducible defense response in plants. The expression of the STS gene, and other genes in the pathway, is upregulated in response to a variety of stressors.
References
- 1. Gene Induction of Stilbene Biosynthesis in Scots Pine in Response to Ozone Treatment, Wounding, and Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Sources and Pharmacological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.abo.fi [web.abo.fi]
- 7. Pinaceae - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pinosylvin Biosynthesis Pathway in Pinaceae: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathway, Quantitative Analysis, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.
Pinosylvin, a stilbenoid with a diverse range of bioactive properties, is a key secondary metabolite in trees of the Pinaceae family, playing a crucial role in their defense mechanisms against pathogens and environmental stress. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support research and development in phytochemistry, pharmacology, and drug discovery.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in Pinaceae originates from the phenylpropanoid pathway, a central route for the production of a wide array of phenolic compounds in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield this compound and its derivatives.
The key enzymes involved in this pathway are:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. In loblolly pine (Pinus taeda), PAL has a Michaelis constant (Km) of 27 µM for L-phenylalanine, indicating a high affinity for its substrate.[1][2][3][4]
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates trans-cinnamic acid by ligating it to Coenzyme A, forming cinnamoyl-CoA. In Pinus taeda, 4CL exhibits broad substrate specificity, also acting on 4-coumaric acid, caffeic acid, and ferulic acid.[5][6]
-
Stilbene Synthase (STS) / this compound Synthase: This is the pivotal enzyme that defines the stilbenoid branch of the phenylpropanoid pathway. It catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce this compound.[7] Studies on stilbene synthase from Scots pine (Pinus sylvestris) have shown a preference for cinnamoyl-CoA over phenylpropionyl-CoA as a substrate, confirming its role as a this compound synthase.[7]
The pathway is subject to regulation at multiple levels, including transcriptional activation of the PAL, 4CL, and STS genes in response to biotic and abiotic stressors such as fungal infection and UV radiation.[8][9]
Quantitative Data on this compound and its Derivatives
The concentration of this compound and its methylated derivatives, such as this compound monomethyl ether, varies significantly among different Pinaceae species and is influenced by environmental conditions. This variation is a key factor in the differential resistance of pine species to pathogens.
| Species | Compound | Concentration (mg/g dry weight) | Condition | Reference |
| Pinus sylvestris | This compound | 6.62 ± 1.60 | Knotwood | [10] |
| This compound Monomethyl Ether | 33.49 ± 11.83 | Knotwood | [10] | |
| Pinus nigra | This compound | 4.26 ± 2.42 | Knotwood | [10] |
| This compound Monomethyl Ether | 31.53 ± 21.13 | Knotwood | [10] | |
| Pinus strobus | Dihydrothis compound Monomethyl Ether | Increased significantly | After infection with pine wood nematode | [11][12] |
| This compound Monomethyl Ether | Increased significantly | After infection with pine wood nematode | [11][12] | |
| Dihydrothis compound Monomethyl Ether | 6.4 | Three-month-old dark-brown calli | [13] | |
| This compound Monomethyl Ether | 0.28 | Three-month-old dark-brown calli | [13] | |
| Pinus koraiensis | Stilbenes (total) | up to 54.8 | Bark (spring and winter) | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of stilbenoids in Pinus nigra.[10][16]
Objective: To quantify the concentration of this compound in pine tissue extracts.
Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Acclaim™ 120 C18, 3 µm, 120 Å, 3.0 × 150 mm)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
This compound standard
-
Methanol for sample and standard preparation
-
0.45 µm membrane filters
Procedure:
-
Sample Preparation:
-
Grind dried pine tissue to a fine powder.
-
Extract a known weight of the powder with methanol (e.g., 10 mL of methanol per 1 g of tissue) using sonication or overnight shaking.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution with methanol.
-
-
HPLC Analysis:
-
Set the column temperature to room temperature.
-
Set the flow rate to 0.4 mL/min.
-
Use the following gradient elution program:
-
0 min: 5% B
-
23 min: 70% B
-
25 min: 95% B
-
26 min: 5% B
-
-
Set the DAD to detect at 272 nm.
-
Inject the prepared standards and samples.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This protocol is based on the spectrophotometric assay used for PAL from Pinus taeda.[3][17][18]
Objective: To determine the activity of PAL in plant tissue extracts.
Materials:
-
Spectrophotometer
-
Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM β-mercaptoethanol)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.8)
-
L-phenylalanine solution (substrate)
-
Plant tissue
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
Use the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer and L-phenylalanine solution.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the crude enzyme extract.
-
Monitor the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid absorbs) over time.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute.
-
Use the molar extinction coefficient of trans-cinnamic acid to convert the rate of absorbance change to the rate of product formation.
-
Express the PAL activity in units per milligram of protein (U/mg).
-
Gene Expression Analysis by RT-qPCR
This is a general protocol for analyzing the expression of this compound biosynthesis genes. Specific primer sequences need to be designed for the target genes (PAL, 4CL, STS) and a suitable reference gene for the Pinus species under investigation.[8][14][19][20]
Objective: To quantify the relative expression levels of genes involved in this compound biosynthesis.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from pine tissue using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare a qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and the synthesized cDNA.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method.
-
Conclusion
The biosynthesis of this compound in Pinaceae is a well-defined pathway with significant implications for the chemical defense of these economically and ecologically important trees. This guide provides a foundational understanding of the core enzymatic steps, quantitative data on metabolite accumulation, and detailed experimental protocols to facilitate further research. A deeper understanding of this pathway holds promise for the development of novel pharmaceuticals and for the genetic improvement of pine species for enhanced disease resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylalanine Ammonia-Lyase from Loblolly Pine : Purification of the Enzyme and Isolation of Complementary DNA Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenylalanine-ammonia-lyase-from-loblolly-pine - Ask this paper | Bohrium [bohrium.com]
- 4. db.cngb.org [db.cngb.org]
- 5. scielo.br [scielo.br]
- 6. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stilbene synthase from Scots pine (Pinus sylvestris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced accumulation of this compound stilbenes and related gene expression in Pinus strobus after infection of pine wood nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced production of this compound stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosoil.ru [biosoil.ru]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Tissue and method specificities of phenylalanine ammonia-lyase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. qiagen.com [qiagen.com]
- 20. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Pinosylvin in Combating Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinosylvin, a naturally occurring stilbenoid found predominantly in pine species, has emerged as a compound of significant interest in oncology research. Its multifaceted anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, are attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.
Data Presentation: The Anti-Cancer Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview of its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Colon Cancer | HCT116 | 60 | 72 | MTT |
| Leukemia | THP-1 | 50-100 | Not Specified | Cell Viability |
| Leukemia | U937 | 50-100 | Not Specified | Cell Viability |
| Oral Cancer | SAS | >80 | 24 | MTT |
| Oral Cancer | SCC-9 | >80 | 24 | MTT |
| Oral Cancer | HSC-3 | >80 | 24 | MTT |
Table 2: this compound's Effect on Apoptosis and Cell Cycle Progression
| Cell Line | Concentration (µM) | Parameter | Observation |
| PC12 | 10 | Cleaved Caspase 3 | 45.46% decrease |
| THP-1 | 50-100 | Apoptosis | Induction |
| U937 | 50-100 | Apoptosis | Induction |
| HCT116 | 60 | Cell Cycle | G0/G1 phase arrest |
Table 3: Regulation of Protein Expression by this compound
| Cell Line | Concentration (µM) | Protein | Effect |
| Oral Cancer (SAS, SCC-9) | Not Specified | p-ERK1/2 | Decreased phosphorylation |
| Oral Cancer | Not Specified | MMP-2 | Reduced protein level |
| Oral Cancer | Not Specified | TIMP-2 | Increased expression |
| HCT116 | Not Specified | Cyclin D1, cdk4, PCNA | Down-regulated |
| Leukemia (THP-1, U937) | Not Specified | AMPKα1 | Down-regulated |
Core Mechanisms of Action: Signaling Pathways
This compound exerts its anti-cancer effects by targeting several critical signaling pathways that govern cell survival, proliferation, and invasion.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell growth and division.[1][2] In many cancers, this pathway is aberrantly activated, promoting uncontrolled proliferation. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby downregulating the signaling cascade and impeding cancer cell migration and invasion.[3][4]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling nexus that promotes cell survival and proliferation.[2] this compound has been demonstrated to interfere with this pathway, contributing to its anti-proliferative effects.[2]
The AMPK Pathway in Leukemia
In leukemia cells, this compound has been shown to down-regulate the expression of AMP-activated protein kinase α1 (AMPKα1).[5] This down-regulation is linked to the induction of both apoptosis and autophagy, leading to enhanced cancer cell death.[5]
The NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been found to inhibit NF-κB activation, which is a key mechanism behind its anti-inflammatory and anti-cancer effects.[6]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Materials:
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-MMP-2, anti-TIMP-2, anti-AMPKα1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as described for the viability assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
For Apoptosis (Annexin V/PI Staining):
-
Materials: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Binding Buffer, Flow Cytometer.
-
Procedure:
-
Treat cells with this compound and collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
-
For Cell Cycle Analysis (PI Staining):
-
Materials: Propidium Iodide (PI) staining solution (containing RNase A), 70% ethanol, Flow Cytometer.
-
Procedure:
-
Treat cells with this compound and harvest.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Conclusion
This compound demonstrates significant potential as a natural anti-cancer agent, acting through a multi-targeted mechanism that disrupts key signaling pathways essential for cancer cell survival and proliferation. Its ability to induce apoptosis and cell cycle arrest, coupled with the inhibition of metastatic processes, underscores its therapeutic promise. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential translation into novel cancer therapies.
References
- 1. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances leukemia cell death via down-regulation of AMPKα expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Pinosylvin as a Phytoalexin in Plant Defense: A Technical Guide
Abstract
Pinosylvin (3,5-dihydroxy-trans-stilbene) is a prominent stilbenoid phytoalexin found primarily in the heartwood of plants from the Pinaceae family.[1][2] It serves as a crucial component of the plant's innate defense system, exhibiting potent antimicrobial properties against a wide range of pathogens.[3][4] Synthesized via the phenylpropanoid pathway, its production is tightly regulated and induced by various biotic and abiotic stressors, including fungal infections, UV radiation, and physical damage.[2][5] This document provides a comprehensive technical overview of this compound's role in plant defense, detailing its biosynthesis, mechanism of action, regulation, and the experimental methodologies used for its study. Quantitative data on its antimicrobial efficacy are presented, and key pathways and workflows are visualized to facilitate a deeper understanding of its biological significance and potential applications.
Introduction
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to pathogenic attack or stress.[6][7] this compound, a stilbenoid first isolated from Pinus sylvestris, is a classic example of such a defense compound.[1][8] Its presence in the heartwood of pines contributes significantly to the wood's natural durability and resistance to decay.[9] Beyond its role in plant pathology, this compound has garnered interest in pharmacology for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][10] This guide focuses on the core function of this compound as a phytoalexin, providing the detailed technical information required for research and development in phytopathology and natural product chemistry.
This compound Biosynthesis
This compound is synthesized through the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The synthesis starts from the aromatic amino acid L-phenylalanine.[1][11]
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1][11]
-
Cinnamate-4-Hydroxylase (C4H) & 4-Coumaroyl:CoA-Ligase (4CL): While the biosynthesis of many stilbenoids like resveratrol proceeds through p-coumaroyl-CoA, this compound synthesis is notable for its direct use of cinnamoyl-CoA.[5][11] The enzyme 4CL activates trans-cinnamic acid to its CoA ester, cinnamoyl-CoA.[12][13]
-
This compound Synthase (Stilbene Synthase - STS): This is the key enzyme in the pathway. It catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the characteristic stilbene backbone of this compound.[5][11][14] This reaction involves a sequential decarboxylative addition of three acetate units from malonyl-CoA.[7]
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Regulation of this compound Production
This compound biosynthesis is generally suppressed under normal conditions and is rapidly induced in response to various stressors.[6][15] This regulation occurs primarily at the transcriptional level, involving the activation of genes encoding biosynthetic enzymes, particularly Stilbene Synthase (STS).[15]
Elicitors of this compound Synthesis:
-
Biotic Elicitors: These are molecules of biological origin, often from pathogens. Fungal cell wall components are potent inducers. The synthesis of this compound is a well-documented response to infection by phytopathogenic fungi like Botrytis cinerea.[16][17]
-
Abiotic Elicitors: Environmental stressors also trigger this compound production. These include:
The signaling pathways that mediate these stress responses involve plant hormones such as ethylene, jasmonic acid, and salicylic acid, which are known to induce the accumulation of STS mRNA.[6][15]
Caption: Stress-induced signaling pathway for this compound production.
Mechanism of Action as a Phytoalexin
This compound's primary role as a phytoalexin is to inhibit the growth of invading microorganisms. It exhibits broad-spectrum antimicrobial activity.[1][18]
-
Antifungal Activity: this compound is a potent fungitoxin, protecting wood from fungal infection.[3][5] It is effective against a range of plant pathogenic fungi, including various species of Rhizoctonia and Sclerotinia.[2][19]
-
Antibacterial Activity: It is also active against both Gram-positive and Gram-negative bacteria.[2][20] Studies have shown its efficacy against human pathogens such as Staphylococcus aureus and Escherichia coli, as well as foodborne pathogens like Campylobacter and Listeria monocytogenes.[1][2]
The precise mechanism of its antimicrobial action is multifaceted. For bacteria like Campylobacter, this compound is suggested to act by causing membrane damage, which impairs critical cellular functions including membrane polarization, permeability, and efflux activity.[2][20]
Quantitative Antimicrobial Data
The efficacy of this compound as an antimicrobial agent has been quantified in numerous studies. The following tables summarize key findings, presenting Minimal Inhibitory Concentration (MIC) and half maximal effective concentration (EC50) values.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | (Not specified) | 250 | [2][20] |
| Staphylococcus aureus | (Not specified) | 250 | [2][20] |
| Staphylococcus aureus (MRSA) | (Not specified) | 12.5 (for prenylated derivative) | [2][20] |
| Campylobacter spp. | (Not specified) | 25 - 50 (for pure compound) | [2][20] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Type | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Candida albicans | Yeast | 62.5 | - | [2][20] |
| Saccharomyces cerevisiae | Yeast | 125 | - | [2][20] |
| Sclerotinia homoeocarpa | Plant Pathogen | - | 8.426 | [2][19] |
| Rhizoctonia solani AG2-2IV | Plant Pathogen | - | 39.696 | [19] |
| Rhizoctonia cerealis | Plant Pathogen | - | 99.832 | [2][19] |
Experimental Protocols
The study of this compound involves its extraction from plant material, followed by purification, identification, and quantification.
Extraction and Purification
This protocol is based on methodologies for isolating this compound from pine knotwood.[9][21]
-
Material Preparation: Obtain heartwood or knotwood from a Pinus species (e.g., Pinus sylvestris).[8] The wood is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered wood is extracted using a polar organic solvent. A common method involves using a mixture of isopropyl alcohol and water (e.g., 75% aqueous isopropanol) at room temperature with stirring for approximately 24 hours.[21] Pressurized solvent extractors can also be used.[9]
-
Solvent Removal: The resulting extract is filtered to remove solid wood particles, and the solvent is removed from the filtrate, typically using a rotary evaporator, to yield a crude extract.[21]
-
Purification by Flash Chromatography: The crude extract is further purified to isolate this compound. This is often achieved using column "flash" chromatography with a silica gel stationary phase. A non-chlorinated solvent system is used as the mobile phase, starting with a non-polar solvent and gradually increasing polarity. A typical gradient runs from 100% cyclohexane to 100% ethyl acetate.[9] Fractions are collected and monitored by TLC or HPLC.
-
Crystallization: Fractions containing pure this compound can be combined, the solvent evaporated, and the resulting solid recrystallized to obtain pure this compound.
Caption: Experimental workflow for this compound extraction and purification.
Analytical Methods for Identification and Quantification
Several analytical techniques are employed to confirm the identity and determine the concentration of this compound in extracts.[22]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both qualitative and quantitative analysis.[19][23] A common setup uses a C18 column with a mobile phase consisting of a gradient of water and methanol, both containing 0.1% formic acid.[9] Detection is typically performed with a UV detector at 330 nm.[19]
-
Gas Chromatography (GC): GC coupled with either a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification is widely used.[8][9] Derivatization of the hydroxyl groups (e.g., silylation) is often necessary before GC analysis to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate and confirm the chemical structure of the isolated compound, matching the spectra with literature data.[9][24]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-MS) is used to determine the exact mass and molecular formula of this compound, confirming its identity.[2]
Conclusion
This compound is a highly effective phytoalexin that plays a critical role in the chemical defense strategies of Pinaceae species. Its synthesis is a classic example of an inducible defense, triggered by a variety of environmental cues and pathogenic threats. The potent, broad-spectrum antimicrobial activity of this compound not only protects the plant but also presents significant opportunities for applications in medicine, food preservation, and as an environmentally friendly fungicide. The detailed understanding of its biosynthesis, regulation, and mechanism of action, supported by robust experimental methodologies, provides a solid foundation for future research and development of this valuable natural compound.
References
- 1. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential [mdpi.com]
- 2. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and antifungal activity of this compound, a constituent of pine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthase - Wikipedia [en.wikipedia.org]
- 15. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]
- 16. Characterization of a pine multigene family containing elicitor-responsive stilbene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Natural Sources and Pharmacological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. RU2536241C2 - Method for recovering polyphenol stilbene compounds this compound and methylthis compound from pine waste - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Anticancer Potential of Pinosylvin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinosylvin, a naturally occurring stilbenoid found in various plant species, particularly in the heartwood of Pinus trees, has emerged as a promising candidate in cancer therapy. This technical guide provides an in-depth analysis of the anticancer properties of this compound and its notable derivatives, resveratrol and pterostilbene. It summarizes the current understanding of their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes through signaling pathway diagrams.
Introduction
Stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This compound (3,5-dihydroxy-trans-stilbene), a structural analog of resveratrol, has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers.[1][2][3] Its derivatives, most notably resveratrol and pterostilbene, have also been extensively studied for their superior bioavailability and anticancer efficacy.[4][5] This guide will delve into the molecular mechanisms underlying the anticancer activities of these compounds, providing a foundation for future research and drug development.
Mechanisms of Anticancer Action
This compound and its derivatives exert their anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor initiation, promotion, and progression. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing cancer cell migration and invasion.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. This compound and its derivatives have been shown to trigger this process in various cancer cell lines. This is often achieved through the modulation of key regulatory proteins. For instance, in leukemia cells, this compound has been observed to induce caspase-3 activation, a key executioner caspase in the apoptotic cascade.[6] Furthermore, studies have indicated that these stilbenoids can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. This compound and its derivatives can interfere with the cell cycle, thereby inhibiting the growth of cancer cells. Studies have demonstrated that these compounds can induce cell cycle arrest at various phases, most commonly at the G0/G1 or S phase.[7][8] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Inhibition of Metastasis
The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell movement.[6][9]
Key Signaling Pathways Modulated by this compound and Derivatives
The anticancer effects of this compound and its derivatives are orchestrated through the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing this pro-survival pathway in oral and colorectal cancer cells.[6][9]
PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial signaling cascade that is often dysregulated in cancer, leading to enhanced cell survival and proliferation. This compound has been found to block the activation of proteins in the PI3K/Akt signaling pathway in colorectal cancer cells.[9]
NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. This compound has been shown to inhibit NF-κB activation, which in turn downregulates the expression of pro-inflammatory and pro-survival genes.
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: this compound's modulation of key oncogenic signaling pathways.
Quantitative Data on Anticancer Activity
The cytotoxic effects of this compound and its derivatives have been quantified in numerous studies using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [10] |
| HCT116 | Colorectal Cancer | ~60 | [11] |
| T47D | Breast Cancer | 0.50 ± 0.019 (mg/ml) | [12][13] |
| MCF-7 | Breast Cancer | 0.56 ± 0.03 (mg/ml) | [12][13] |
Table 2: IC50 Values of Pterostilbene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 32.67 | [4] |
| CaSki | Cervical Cancer | 14.83 | [4] |
| SiHa | Cervical Cancer | 34.17 | [4] |
| OECM-1 | Oral Squamous Carcinoma | 40.19 | [14] |
| HSC-3 | Oral Squamous Carcinoma | > 50 | [14] |
| C32 | Amelanotic Melanoma | 21.45 | [15] |
| A2058 | Melanotic Melanoma | 42.70 | [15] |
| HT-29 | Colon Cancer | ~15 | [7] |
Table 3: IC50 Values of Resveratrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 108.7 | [4] |
| CaSki | Cervical Cancer | 44.45 | [4] |
| SiHa | Cervical Cancer | 91.15 | [4] |
| MCF-7 | Breast Cancer | 51.18 | [16] |
| HepG2 | Hepatocellular Carcinoma | 57.4 | [16] |
| A549 | Lung Adenocarcinoma | 35.05 ± 0.1 | [17][18] |
| Caco-2 | Colorectal Cancer | 76.20 ± 10.8 | [10] |
In Vivo Studies
The anticancer potential of this compound and its derivatives has also been evaluated in preclinical animal models, providing evidence of their efficacy in a physiological context.
Table 4: Summary of In Vivo Studies
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| This compound | Mouse xenograft | Colorectal Cancer | Inhibited tumor growth. | [9] |
| Pterostilbene | Mouse xenograft | Lung Squamous Cell Carcinoma | Inhibited tumor growth by inducing S phase arrest and apoptosis. | [8] |
| Pterostilbene | Mice | Human Melanoma and Pancreatic Cancer | Significantly inhibited tumor growth (50-70%). | [19] |
| Resveratrol | Mouse xenograft | Neuroblastoma | Inhibited tumor outgrowth by up to 80%. | [20] |
| Resveratrol | Mouse xenograft | Ovarian Cancer | Significantly reduced tumor burden and inhibited tumor regrowth after cisplatin treatment. | [21] |
| Resveratrol | Mouse xenograft | Glioblastoma | Significantly reduced tumor growth. | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anticancer properties of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cancer cells with the desired concentration of the test compound for the specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[23][24][25]
Protocol:
-
Treat cells with the compound of interest for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Treat cells with the test compound and lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[26]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β-actin) overnight at 4°C.[27]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Below is a diagram illustrating a general experimental workflow for assessing the anticancer properties of a compound.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
This compound and its derivatives, resveratrol and pterostilbene, have demonstrated significant anticancer properties in a wide range of preclinical studies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways highlights their potential as valuable candidates for cancer therapy. The quantitative data and in vivo evidence presented in this guide provide a strong rationale for their further development.
Future research should focus on several key areas. Firstly, there is a need for more comprehensive in vivo studies to evaluate the efficacy and safety of these compounds in clinically relevant animal models. Secondly, efforts should be directed towards improving the bioavailability of this compound and its derivatives, potentially through novel drug delivery systems. Finally, clinical trials are warranted to translate the promising preclinical findings into effective cancer treatments for patients.[2][12] The continued investigation of these natural compounds holds great promise for the future of oncology.
References
- 1. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pterostilbene: Mechanisms of its action as oncostatic agent in cell models and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pterostilbene inhibits lung squamous cell carcinoma growth in vitro and in vivo by inducing S phase arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pterostilbene-Mediated Inhibition of Cell Proliferation and Cell Death Induction in Amelanotic and Melanotic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. Pterostilbene Decreases the Antioxidant Defenses of Aggressive Cancer Cells In Vivo: A Physiological Glucocorticoids- and Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resveratrol inhibits tumor growth of human neuroblastoma and mediates apoptosis by directly targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Resveratrol inhibits ovarian tumor growth in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial and Antioxidant Efficacy of Pinosylvin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinosylvin (3,5-dihydroxy-trans-stilbene) is a natural stilbenoid found predominantly in the heartwood of Pinus species.[1][2] As a phytoalexin, it forms a core component of the plant's defense system against pathogens.[1][2] Emerging research has illuminated its significant pharmacological potential, demonstrating a spectrum of biological activities including potent antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][4][5][6] This technical guide provides an in-depth review of the antimicrobial and antioxidant properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and development.
Antimicrobial Properties of this compound
This compound exhibits broad-spectrum activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy varies depending on the microbial species.
Quantitative Antimicrobial Data
The antimicrobial activity of this compound has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). A summary of reported values is presented below.
| Microorganism | Strain | Assay Type | Result | Reference |
| Fungi | ||||
| Candida albicans | ATCC 10231 | MIC | 50 µg/mL | [7] |
| MFC | 100 µg/mL | [7] | ||
| (Not Specified) | MIC | 62.5 µg/mL | [1][2][8] | |
| Saccharomyces cerevisiae | (Not Specified) | MIC | 125 µg/mL | [1][2][8] |
| Bacteria | ||||
| Escherichia coli | (Not Specified) | MIC | 250 µg/mL | [1][2][8] |
| (Not Specified) | MIC | 68 µg/mL | [3] | |
| Staphylococcus aureus | (Not Specified) | MIC | 250 µg/mL | [1][2][8] |
| Staphylococcus aureus (MRSA) | (Not Specified) | MIC | 12.5 µg/mL (Prenylated Derivative) | [2][8] |
| Bacillus subtilis | (Not Specified) | MIC | 64 µg/mL | [3] |
| Arcobacter butzleri | DQ46M1, CR50-2 | MIC | 128 µg/mL | [3] |
| Listeria monocytogenes | (Not Specified) | Growth Inhibition | 140 µg/g (at 8°C) | [3] |
| Campylobacter spp. | (Not Specified) | MIC | 25 - 50 µg/mL | [8] |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt microbial cell membranes.[9] This action leads to increased membrane permeability, loss of cellular integrity, and impairment of essential functions such as polarization and efflux activity, ultimately resulting in cell death.[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of pure this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
2. Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the target microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row designated for serial dilution and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a gradient of this compound concentrations.
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (inoculum in broth without this compound) and a negative control (broth only).
4. Incubation and Interpretation:
-
Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antioxidant Properties of this compound
This compound's antioxidant activity is a key aspect of its therapeutic potential. This activity stems from its ability to scavenge free radicals and to modulate cellular signaling pathways involved in the oxidative stress response.[3][4][5]
Quantitative Antioxidant Data
The antioxidant and anti-inflammatory capacities of this compound have been evaluated through various in vitro assays, with results often expressed as IC₅₀ values (the concentration required to inhibit 50% of a specific activity).
| Assay / Target | Cell Line / System | Result (IC₅₀) | Reference |
| Nitric Oxide (NO) Production | Murine Macrophages (LPS-stimulated) | 39.9 µM | [1][2] |
| Interleukin 6 (IL-6) Inhibition | (Not Specified) | 32.1 µM | [2] |
| Monocyte Chemoattractant Protein 1 (MCP-1) Inhibition | (Not Specified) | 38.7 µM | [2] |
| TRPA1-mediated Ca²⁺ influx | (In Vitro) | 16.7 µM | [10] |
| ORAC, ABTS+, FRAP | (In Vitro Chemical Assays) | High Activity Demonstrated | [1][2][11] |
Mechanism of Antioxidant Action & Signaling Pathways
This compound exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in this compound's structure allow it to directly donate hydrogen atoms to neutralize free radicals.[1][2]
-
Enzyme Inhibition: It inhibits pro-inflammatory and pro-oxidant enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5]
-
Modulation of Signaling Pathways: this compound influences key cytoprotective and inflammatory signaling cascades. It can suppress the pro-inflammatory NF-κB pathway and inhibit MAP kinase (MAPK) pathways like ERK and p38.[3][6][8][12] Concurrently, it can promote the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4][5]
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol describes a common in vitro method to assess the direct radical scavenging activity of this compound.[13]
1. Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store protected from light.
-
This compound Samples: Prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 1 to 100 µg/mL).
-
Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations.
2. Assay Procedure:
-
In a 96-well microtiter plate or in separate test tubes, add a fixed volume of the this compound sample or control (e.g., 100 µL).
-
Add a fixed volume of the DPPH solution to each well/tube (e.g., 100 µL).
-
Prepare a blank sample containing only methanol instead of the antioxidant solution.
-
Mix the contents thoroughly.
3. Incubation and Measurement:
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.
4. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample or control.
-
The IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging percentage against the sample concentrations.
Conclusion and Future Directions
This compound demonstrates a compelling dual-action profile as both an antimicrobial and an antioxidant agent. Its ability to combat a range of pathogenic microbes, coupled with its capacity to mitigate oxidative stress through direct scavenging and modulation of critical cellular pathways, positions it as a promising candidate for therapeutic development. The quantitative data and mechanisms outlined in this guide underscore its potential in addressing conditions where infection and oxidative stress are intertwined. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate its clinical applicability and to pave the way for its use in novel pharmaceutical and nutraceutical formulations.[3][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Pharmacological Properties of this compound | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Pinosylvin's Modulation of MAPK, ERK, and PI3K Signaling Pathways: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pinosylvin, a naturally occurring stilbenoid found predominantly in pine species, has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] A growing body of evidence indicates that this compound exerts its biological functions by modulating key intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK), Extracellular Signal-Regulated Kinase (ERK), and Phosphoinositide 3-Kinase (PI3K) cascades.[1][2] This technical guide provides an in-depth analysis of the signaling pathways affected by this compound in various cellular models. It summarizes key quantitative data, outlines common experimental protocols for studying these interactions, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding and guide future research in drug discovery and development.
Introduction to this compound and its Therapeutic Potential
This compound (3,5-dihydroxy-trans-stilbene) is a natural stilbenoid that plays a role in the defense mechanisms of plants.[3][4] Its structural similarity to resveratrol has prompted extensive investigation into its own biological properties. Research has demonstrated that this compound possesses a wide array of pharmacological effects, making it a promising candidate for therapeutic development.[3][5] These effects are largely attributed to its ability to interfere with critical cellular signaling pathways that are often dysregulated in disease states.[6][7] This guide focuses on the well-documented interactions of this compound with the MAPK, ERK, and PI3K signaling pathways, which are central to cell proliferation, survival, inflammation, and metastasis.[1][2][6]
This compound's Impact on Core Signaling Pathways
MAPK/ERK Signaling Cascade
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[8] this compound has been shown to modulate this pathway in various cancer and inflammatory models.
In the context of cancer, this compound often acts as an inhibitor of the MAPK/ERK pathway. For instance, in human colorectal cancer cells (HCT 116), this compound has been found to attenuate the activation of proteins involved in the focal adhesion kinase (FAK)/c-Src/ERK signaling pathway.[9] This inhibition contributes to its anti-proliferative effects by inducing cell cycle arrest.[4][9] Similarly, in oral cancer cells (SAS and SCC-9), this compound has been observed to suppress cell invasion and migration by inhibiting the phosphorylation of ERK1/2.[10][11]
Conversely, in some cellular contexts, this compound can promote the phosphorylation of ERK. In leukocytes (THP-1 and U937 cells), this compound was found to enhance the phosphorylation of ERK and JNK, which was linked to the upregulation of ALOX15 expression and the promotion of apoptosis in lipopolysaccharide (LPS)-preconditioned cells, suggesting a role in the resolution of inflammation.[12][13] Furthermore, in a neuroprotection model using SH-SY5Y neuroblastoma cells, both resveratrol and its analog pinostilbene (a methylated form of this compound) were shown to increase the activation of ERK1/2, which was associated with protection against dopamine-induced cell death.[14][15]
PI3K/Akt Signaling Cascade
The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. This compound has demonstrated inhibitory effects on the PI3K/Akt pathway in several cancer cell lines. In HCT116 colorectal cancer cells, this compound was found to block the activation of proteins in the PI3K/Akt/GSK-3β signaling pathway.[5][9] This leads to the suppression of the nuclear translocation of β-catenin and the subsequent downregulation of its target genes involved in cell proliferation, such as cyclin D1 and c-Myc.[9]
The anti-inflammatory effects of this compound have also been linked to the inhibition of the PI3K/Akt pathway.[5][12] The effects of this compound on inflammation have been compared to the known PI3K inhibitor LY294002, suggesting a similar mechanism of action.[5][12]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cellular models.
Table 1: Anti-Inflammatory Activity of this compound
| Cell Line | Stimulus | Measured Parameter | This compound Concentration | Result | Reference |
| RAW 264.7 | LPS (1 µg/mL) | PGE2 production | IC50 = 10.6 µM | Inhibition of PGE2 production | [16] |
| RAW 264.7 | LPS | NO production | IC50 = 39.9 µM | Inhibition of NO production | [12] |
| Not Specified | Not Specified | IL-6 | IC50 = 32.1 µM | Inhibition of IL-6 | [5][12] |
| Not Specified | Not Specified | MCP-1 | IC50 = 38.7 µM | Inhibition of MCP-1 | [5][12] |
Table 2: Effects of this compound on Signaling Pathway Components
| Cell Line | Pathway Component | This compound Concentration | Effect | Reference |
| SAS and SCC-9 | p-ERK1/2 | Not specified | Reduced phosphorylation | [5] |
| HCT 116 | FAK/c-Src/ERK, PI3K/Akt/GSK-3β | Not specified | Attenuated activation | [9] |
| THP-1 and U937 | p-ERK, p-JNK | 0.1 µmol/L | Enhanced phosphorylation | [13] |
| RAW 264.7 | p-JAK2, p-STAT3 | 40 µM | Downregulated phosphorylation | [16] |
Experimental Protocols
The following sections provide a generalized overview of the key experimental methodologies used to investigate the effects of this compound on the MAPK, ERK, and PI3K signaling pathways. For specific details, researchers should consult the cited literature.
Cell Culture and Treatment
-
Cell Lines: A variety of human and murine cell lines have been utilized, including:
-
Cancer Models: HCT 116 (colorectal cancer), HT1080 (fibrosarcoma), SAS and SCC-9 (oral cancer).[5][9]
-
Inflammatory Models: RAW 264.7 (murine macrophages), THP-1 and U937 (human monocytic cells).[12][13][16]
-
Keratinocyte Models: HaCaT (human keratinocytes).[17][18][19][20][21]
-
Neuroprotection Models: SH-SY5Y (human neuroblastoma).[14][15]
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[22][23]
-
This compound Treatment: this compound is typically dissolved in a solvent such as DMSO to create a stock solution, which is then diluted to the desired final concentrations in cell culture media.[24] Cells are often pre-treated with this compound for a specific duration before the addition of a stimulus.
Induction of Signaling Pathways
-
Inflammatory Stimuli: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response and activate signaling pathways in macrophage cell lines like RAW 264.7.[16][25]
-
UVB Irradiation: In skin cell models like HaCaT keratinocytes, Ultraviolet B (UVB) irradiation is used to induce oxidative stress and inflammatory responses.[17][18][19][20][21]
Western Blot Analysis
Western blotting is a key technique used to detect changes in the expression and phosphorylation status of proteins within the MAPK, ERK, and PI3K signaling pathways.
-
Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, p-p38, total p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are typically normalized to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure changes in the mRNA expression of genes regulated by the MAPK, ERK, and PI3K signaling pathways.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit, and its concentration and purity are determined. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for target genes (e.g., iNOS, COX-2, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Visualizing this compound's Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent through its ability to modulate the MAPK/ERK and PI3K/Akt signaling pathways. Its inhibitory effects in cancer cells suggest its utility as an anti-proliferative and anti-metastatic agent, while its complex role in immune cells highlights its potential in resolving inflammation. The provided data and protocols offer a foundation for researchers to further explore the mechanisms of this compound. Future research should focus on elucidating the precise molecular targets of this compound within these pathways, exploring its efficacy in in vivo models, and investigating potential synergistic effects with existing therapies. A deeper understanding of this compound's interactions with these core signaling cascades will be crucial for its successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Sources and Pharmacological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Src/ERK and GSK-3/β-catenin signaling by this compound inhibits the growth of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. This compound exacerbates LPS-induced apoptosis via ALOX 15 upregulation in leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol and pinostilbene confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resveratrol and pinostilbene confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Malonic Acid Isolated from Pinus densiflora Inhibits UVB-Induced Oxidative Stress and Inflammation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Ultraviolet B Irradiation on Melanin Content Accompanied by the Activation of p62/GATA4-Mediated Premature Senescence in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound | Autophagy | Apoptosis | Antibacterial | TargetMol [targetmol.com]
- 25. karger.com [karger.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pinosylvin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinosylvin (trans-3,5-dihydroxystilbene) is a natural stilbenoid found predominantly in plants of the Pinus genus.[1][2] As a phytoalexin, it plays a crucial role in protecting the plant from stressors and pathogens.[2] In recent years, this compound has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] Accurate and precise quantification of this compound is essential for quality control of natural product extracts, pharmacokinetic studies in drug development, and for understanding its biological functions.
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the reliable quantification of this compound in various sample matrices.
Principle of the Method
This method employs reversed-phase chromatography, where a nonpolar C18 stationary phase is used in conjunction with a polar mobile phase. This compound, a moderately polar compound, partitions between the two phases. By using a gradient elution with an organic solvent like acetonitrile, this compound is effectively retained and then eluted from the column, allowing for its separation from other matrix components. Quantification is achieved by measuring the absorbance of the analyte using a UV detector and comparing the peak area to a calibration curve constructed from standards of known concentrations.
Data Presentation
Quantitative data from various published methods are summarized below to provide a comparative overview of typical chromatographic conditions and method performance.
Table 1: Comparison of Reported HPLC Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acclaim™ 120 C18 (3.0 x 150 mm, 3 µm) | Tris-3,5 dimethyl phenyl carbamate amylose | Not Specified |
| Mobile Phase | A: Water + 0.1% Acetic AcidB: Acetonitrile + 0.1% Acetic Acid | Not Specified | A: WaterB: Acetonitrile |
| Elution Mode | Gradient | Not Specified | Gradient |
| Flow Rate | 0.4 mL/min | Not Specified | Not Specified |
| Detection (UV) | 272 nm | 308 nm[1] | Not Specified |
| Temperature | Room Temperature | Not Specified | Not Specified |
| Reference | Perri, M. R., et al. (2023) | Roupe, M., et al. (as cited in[1]) | Yeo, S. C. M., et al. (2013)[4] |
Table 2: Summary of Representative Method Validation Parameters
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | ≥0.999 | [5][6] |
| Limit of Detection (LOD) | 0.01–1.0 ng/mL | [4][6] |
| Limit of Quantification (LOQ) | 0.02–10 ng/mL | [4][6] |
| Accuracy (% Recovery) | 97.29–103.59% | [6] |
| Precision (% RSD) | < 12% | [4] |
Note: The values presented are representative and may vary based on the specific instrumentation, sample matrix, and laboratory conditions.
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol is based on the method described by Perri, M. R., et al. (2023).
1.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., Acclaim™ 120 C18, 3.0 x 150 mm, 3 µm particle size).
-
Data acquisition and processing software.
-
This compound analytical standard (≥97.0%).
-
HPLC-grade acetonitrile, water, and acetic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
1.2. Chromatographic Conditions
-
Mobile Phase A: HPLC-grade water with 0.1% acetic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% acetic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Ambient (Room Temperature).
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 5 95 23 30 70 25 95 5 | 26 | 5 | 95 |
1.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase (e.g., 50:50 A:B mixture) to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
1.4. Calibration and Quantification
-
Inject the series of standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be >0.999.
-
Inject the prepared samples (from Protocol 2 or 3) and determine the peak area for this compound.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Protocol 2: Sample Preparation from Plant Material (e.g., Pine Wood)
2.1. Materials
-
Dried plant material (e.g., heartwood, bark).
-
Grinder or mill.
-
Methanol or ethanol.
-
Ultrasonic bath or Soxhlet apparatus.
-
Centrifuge and filter paper or syringe filters (0.45 µm).
2.2. Procedure
-
Drying and Grinding: Dry the plant material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine, homogeneous powder.[7]
-
Extraction: Accurately weigh approximately 1 g of the powdered material. Add 20 mL of methanol and extract using an ultrasonic bath for 30-60 minutes.[7] Alternatively, exhaustive extraction can be performed using a Soxhlet apparatus.
-
Filtration/Centrifugation: Centrifuge the extract at 3000 rpm for 10 minutes to pellet the solid material.
-
Final Preparation: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis. If the concentration is expected to be too high, dilute the extract with the mobile phase as needed.
Protocol 3: Sample Preparation from Biological Matrix (e.g., Rat Plasma)
This protocol is based on protein precipitation, a common technique for cleaning up plasma samples.[1][4]
3.1. Materials
-
Plasma sample.
-
Ice-cold acetonitrile.
-
Vortex mixer.
-
Microcentrifuge.
-
Syringe filters (0.45 µm).
3.2. Procedure
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 1:3 ratio is common).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Final Preparation: Carefully transfer the clear supernatant to a clean tube. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for the quantification of this compound using HPLC.
References
- 1. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Pinosylvin: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinosylvin, a naturally occurring stilbenoid found predominantly in plants of the Pinus genus, has garnered significant attention in biomedical research for its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro cell culture studies, catering to researchers in oncology, immunology, and neurobiology. The information compiled herein is based on a comprehensive review of preclinical research and aims to facilitate the investigation of this compound's therapeutic potential.
Application Notes
This compound has demonstrated a range of biological effects in various cell-based assays, primarily centered around its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Applications
This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell migration and invasion, and modulation of key signaling pathways that govern cancer cell survival and metastasis.
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[1][3] This is often characterized by the activation of caspases, particularly caspase-3, and alterations in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[4][5][6]
-
Inhibition of Metastasis: this compound can suppress the migratory and invasive potential of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[7][8]
-
Signaling Pathway Modulation: The anticancer effects of this compound are mediated through its interaction with critical signaling cascades. It has been reported to inhibit the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in cancer.[9][10][11] Furthermore, it can downregulate the JAK/STAT signaling pathway.[12]
Anti-inflammatory Applications
This compound demonstrates significant anti-inflammatory properties by modulating the production of inflammatory mediators and regulating the activity of immune cells.
-
Inhibition of Pro-inflammatory Cytokines: this compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated immune cells, like macrophages.[9][12][13][14][15]
-
Suppression of Inflammatory Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.[9]
-
Modulation of Inflammatory Signaling: The anti-inflammatory effects of this compound are linked to its ability to inhibit the activation of the NF-κB and JAK/STAT signaling pathways.[9][12]
Neuroprotective Applications
Emerging evidence suggests that this compound may offer neuroprotective benefits, primarily attributed to its antioxidant and anti-apoptotic properties. In models of ischemia-reperfusion injury, this compound has been shown to reduce neuronal cell death.[4] It can decrease the levels of cleaved caspase-3 and increase the ratio of Bcl-2 to Bax, suggesting a protective role against apoptosis in neuronal cells.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro effects of this compound across various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HCT116 | Colorectal Cancer | 48.2 | 24 | MTT Assay |
| A549 | Lung Carcinoma | ~41-130 (extract) | 48 | Cytotoxicity Assay |
| DLD-1 | Colorectal Adenocarcinoma | ~41-130 (extract) | 48 | Cytotoxicity Assay |
| HT1080 | Fibrosarcoma | Not specified | - | - |
| SCC-9 | Oral Squamous Carcinoma | >80 | 24 | MTT Assay |
| SAS | Oral Squamous Carcinoma | >80 | 24 | MTT Assay |
| HSC-3 | Oral Squamous Carcinoma | >80 | 24 | MTT Assay |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Parameter Measured | Effect | IC50 (µM) / Concentration |
| RAW 264.7 | IL-6 Inhibition | Inhibition | 32.1 |
| RAW 264.7 | MCP-1 Inhibition | Inhibition | 38.7 |
| RAW 264.7 | NO Production | Inhibition | 39.9 |
| RAW 264.7 | TNF-α Production | Significant inhibition at 40 µM | 40 µM |
| RAW 264.7 | IL-6 Production | Significant inhibition at 40 µM | 40 µM |
Table 3: this compound-Induced Apoptosis in Leukemia Cell Lines [1]
| Cell Line | This compound Conc. (µM) | % of Apoptotic Cells (Annexin V+) | Exposure Time (h) |
| THP-1 | 50 | ~20% | 24 |
| THP-1 | 100 | ~40% | 24 |
| U937 | 50 | ~30% | 24 |
| U937 | 100 | ~55% | 24 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, MMP-2, MMP-9, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR)
This protocol measures changes in the mRNA expression of target genes following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for Bax, Bcl-2, COX-2, iNOS, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, primers, and qPCR master mix.
-
Amplification: Run the reaction in a qPCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: General experimental workflow for in vitro studies of this compound.
Caption: this compound's modulation of key signaling pathways in cancer cells.
Caption: this compound's inhibitory effects on inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances leukemia cell death via down-regulation of AMPKα expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pinosylvin Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the therapeutic potential of Pinosylvin. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a foundational resource for investigating the anti-inflammatory, antioxidant, and immunomodulatory properties of this natural stilbenoid.
Overview of this compound's In Vivo Bioactivity
This compound, a naturally occurring stilbenoid found in various plant species, has demonstrated significant therapeutic potential in preclinical animal models. Its primary activities observed in vivo include potent anti-inflammatory and antioxidant effects. These properties make it a compelling candidate for further investigation in the context of inflammatory diseases such as arthritis.
Animal Models for In Vivo Evaluation
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model in Lewis rats is a well-established and widely used model for studying the pathophysiology of rheumatoid arthritis and for evaluating novel anti-arthritic therapies. The model is characterized by a robust and reproducible inflammatory response in the joints.
Carrageenan-Induced Paw Edema in Mice
The carrageenan-induced paw edema model is a classic and acute model of localized inflammation. It is particularly useful for the initial screening of compounds with potential anti-inflammatory properties. The inflammatory response is characterized by a biphasic edema development, allowing for the study of different inflammatory mediators.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound, providing a comparative overview of its efficacy.
Table 1: Anti-inflammatory Effects of this compound in Adjuvant-Induced Arthritis in Lewis Rats
| Parameter | Control (Arthritic) | This compound (30 mg/kg/day, oral) | Percentage Reduction | Reference |
| Hind Paw Volume (day 14) | Significant Increase | Significantly Decreased vs. Control | Data not specified | [1] |
| Hind Paw Volume (day 28) | Significant Increase | Significantly Decreased vs. Control | Data not specified | [1] |
| Luminol-Enhanced Chemiluminescence of the Joint | Elevated | Decreased vs. Control | Data not specified | [1] |
| Myeloperoxidase (MPO) Activity in Joint Homogenate | Elevated | Decreased vs. Control | Data not specified | [1] |
Table 2: Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in C57BL/6 Mice
| Parameter | Control (Carrageenan) | This compound (30 mg/kg) | Percentage Inhibition | Reference |
| Paw Edema | Significant Increase | Significantly Reduced vs. Control | Data not specified | [2][3] |
| Interleukin-6 (IL-6) Levels | Elevated | Downregulated vs. Control | Data not specified | [2][3] |
| Monocyte Chemoattractant Protein-1 (MCP-1) Levels | Elevated | Downregulated vs. Control | Data not specified | [2][3] |
| Nitric Oxide (NO) Levels | Elevated | Downregulated vs. Control | Data not specified | [2][3] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral | Reference |
| Plasma AUC (µg·h/mL) | 5.23 ± 1.20 | Poorly bioavailable | [4] |
| Urine t1/2 (h) | 13.13 ± 2.05 | - | [4] |
| Clearance (L/h/kg) | 1.84 ± 0.44 | - | [4] |
| Volume of Distribution (L/kg) | 2.29 ± 0.56 | - | [4] |
| Time to Peak Concentration (Tmax) (h) | - | 0.137 | [4] |
| Apparent Elimination Half-life (t1/2) (h) | - | 1.347 ± 0.01 | [4] |
Experimental Protocols
This compound Formulation and Administration
Objective: To prepare this compound for in vivo oral or intraperitoneal administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 5% DMSO + 30% PEG300 + 65% Saline, or Sesame Oil)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
In a sterile tube, dissolve the this compound powder in the chosen vehicle. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for achieving a concentration of 2 mg/mL.[4]
-
Vortex the mixture thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.
-
Administer the this compound solution to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dosage.
Adjuvant-Induced Arthritis in Lewis Rats
Objective: To induce arthritis in Lewis rats for the evaluation of anti-inflammatory compounds.
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)[5][6]
-
Syringes and needles (26-30 gauge)
Protocol:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or into the plantar surface of one hind paw.[5][6]
-
Monitor the animals daily for the onset and progression of arthritis. Clinical signs typically appear around day 10-12 post-induction and include erythema, swelling, and joint stiffness in the non-injected paws.
-
Assess the severity of arthritis using a scoring system (e.g., 0-4 scale for each paw) and by measuring the paw volume using a plethysmometer.
-
Begin treatment with this compound or vehicle control at the desired time point (e.g., from day 0 for prophylactic studies or after the onset of disease for therapeutic studies).
-
At the end of the study (e.g., day 28), euthanize the animals and collect blood and joint tissues for further analysis.
Carrageenan-Induced Paw Edema in Mice
Objective: To induce acute inflammation in the mouse paw to screen for anti-inflammatory activity.
Materials:
-
Male C57BL/6 or Swiss albino mice (20-25 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Syringes and needles (27-30 gauge)
-
Plethysmometer or digital calipers
Protocol:
-
Acclimatize the mice to the laboratory conditions for at least 48 hours before the experiment.
-
Administer this compound or vehicle control (e.g., orally or intraperitoneally) one hour before the carrageenan injection.[7][8]
-
Inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[1][8]
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[7][9]
-
Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated control group.
-
At the end of the experiment, euthanize the mice and collect the paw tissue for biochemical and histological analysis.
Biochemical Assays
Objective: To quantify neutrophil infiltration in inflamed tissues.
Protocol:
-
Homogenize the collected paw or joint tissue in a suitable buffer (e.g., 50 mM PBS).[10]
-
Centrifuge the homogenate and collect the supernatant.
-
The MPO activity in the supernatant can be determined using a commercial MPO activity assay kit, which typically involves the MPO-catalyzed reaction of a substrate to produce a colored product.[11][12] The absorbance is then measured spectrophotometrically.
Objective: To measure the production of reactive oxygen species (ROS) in the inflamed joint.
Protocol:
-
This assay measures the light emission from the reaction of luminol with ROS, which is enhanced in the presence of peroxidases like MPO.
-
The chemiluminescence can be measured in joint homogenates using a luminometer.[13][14] The assay is sensitive to superoxide anion production.[13]
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in tissue homogenates.
Protocol:
-
Homogenize the paw or joint tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Measure the concentration of specific cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[15][16]
Histopathological Analysis
Objective: To evaluate the microscopic changes in the arthritic joints.
Protocol:
-
Fix the collected joint tissues in 10% neutral buffered formalin.
-
Decalcify the tissues using a decalcifying solution (e.g., 10% EDTA).[17]
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Section the paraffin-embedded tissues (e.g., 5 µm thickness) and mount on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall joint architecture, synovial inflammation, and cellular infiltration.[18][19]
-
Additional stains such as Safranin O-Fast Green can be used to assess cartilage and proteoglycan loss.[19]
-
Score the histological sections for parameters such as inflammation, pannus formation, cartilage destruction, and bone erosion.
Visualization of Pathways and Workflows
Experimental Workflow for Adjuvant-Induced Arthritis Study
Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model.
Experimental Workflow for Carrageenan-Induced Paw Edema Study
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
This compound's Anti-inflammatory Signaling Pathways
Caption: this compound's inhibitory effects on key inflammatory signaling pathways.
References
- 1. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound | Autophagy | Apoptosis | Antibacterial | TargetMol [targetmol.com]
- 5. The preventive effects of incomplete Freund’s adjuvant and other vehicles on the development of adjuvant-induced arthritis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant-Induced Arthritis Model [chondrex.com]
- 7. inotiv.com [inotiv.com]
- 8. mdpi.com [mdpi.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luminol Chemiluminescence Reports Photodynamic Therapy-Generated Neutrophil Activity In Vivo and Serves as a Biomarker of Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nel.edu [nel.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Histological Analysis of Arthritic Joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Biosynthesis of Pinosylvin in Engineered E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial biosynthesis of pinosylvin, a bioactive stilbenoid with significant potential in pharmaceuticals and nutraceuticals. By leveraging engineered Escherichia coli, this methodology offers a sustainable and scalable alternative to conventional plant extraction or chemical synthesis. The following sections detail the metabolic pathways, experimental procedures, and quantitative outcomes of this compound production.
Introduction
This compound, a naturally occurring stilbenoid found in the heartwood of pine trees, exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Traditional methods of obtaining this compound are often limited by low yields and complex purification processes.[3][4] Microbial biosynthesis using engineered E. coli presents a robust platform for the efficient and controlled production of this compound from simple carbon sources.[1][2][3] This is achieved by introducing a heterologous biosynthetic pathway into the microbial host.
This compound Biosynthesis Pathway in Engineered E. coli
The heterologous pathway for this compound production in E. coli typically originates from L-phenylalanine or trans-cinnamic acid. The core pathway involves three key enzymatic steps:
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[1][3]
-
4-Coumarate:CoA Ligase (4CL): Activates trans-cinnamic acid to its corresponding CoA-thioester, trans-cinnamoyl-CoA.[1][3]
-
Stilbene Synthase (STS): Catalyzes the condensation of one molecule of trans-cinnamoyl-CoA with three molecules of malonyl-CoA to form this compound.[1][3]
Malonyl-CoA is a key precursor derived from the central carbon metabolism of E. coli. Its availability is often a limiting factor for this compound production.[1][4][5]
Caption: Heterologous biosynthesis pathway of this compound from L-phenylalanine in E. coli.
Strategies for Enhancing this compound Production
Several metabolic engineering strategies have been successfully employed to increase the titer of this compound in E. coli:
-
Enzyme Selection and Expression Optimization: The choice of enzymes (PAL, 4CL, and STS) from different plant sources and the optimization of their expression levels are crucial for pathway efficiency.[1][3][6]
-
Increasing Malonyl-CoA Availability:
-
Down-regulation of Competing Pathways: Using CRISPR interference (CRISPRi) to repress genes involved in fatty acid biosynthesis (e.g., fabD, fabB), which consumes malonyl-CoA, has been shown to significantly increase this compound production.[1][7] Repression of the fabD gene, for instance, resulted in a 1.9-fold increase in this compound content.[1][7]
-
Inhibition of Fatty Acid Synthesis: The addition of cerulenin, an inhibitor of fatty acid biosynthesis, can also boost the intracellular pool of malonyl-CoA.[3][4][5]
-
-
Enhancing Precursor Supply:
-
Supplementation: Direct feeding of precursors like L-phenylalanine or trans-cinnamic acid to the culture medium can bypass earlier pathway steps and increase product yield.[3][6]
-
Co-culture Engineering: Utilizing a co-culture system where one engineered E. coli strain overproduces a precursor (e.g., trans-cinnamic acid from glycerol) which is then utilized by a second strain for this compound synthesis.[1][7]
-
Caption: Workflow for optimizing this compound production in engineered E. coli.
Quantitative Data Summary
The following tables summarize the this compound titers achieved under different experimental conditions as reported in the literature.
Table 1: this compound Production from Different Carbon Sources/Precursors
| Carbon Source / Precursor | Host Strain | Key Engineering Strategy | This compound Titer (mg/L) | Reference |
| Glucose | E. coli | Pathway optimization, cerulenin addition | 70 | [4][5] |
| Glucose + L-phenylalanine | E. coli | Pathway optimization, cerulenin addition | 91 | [2][4][5] |
| Glycerol | E. coli | Combinatorial bioengineering, CRISPRi | 47.49 | [1][2][7] |
| Cinnamic Acid | E. coli | Optimized enzyme expression (Ptr4CL4, PpSTS) | 42.5 ± 1.1 | [1][6] |
| Cinnamic Acid | E. coli | Optimized expression, cerulenin addition | 153.7 ± 2.2 | [1][6] |
| Glucose | E. coli | Initial pathway construction | 3 | [2][3][4][5] |
Table 2: Effect of Malonyl-CoA Enhancement Strategies on this compound Production
| Strategy | Target | Fold Increase in this compound | Reference |
| CRISPRi-mediated repression | fabD | 1.9 | [1][7] |
| CRISPRi-mediated repression | fabB | 1.5 | [1] |
| Addition of Cerulenin | Fatty Acid Biosynthesis | Significant increase (e.g., from 42.5 to 153.7 mg/L) | [3][5][6] |
Detailed Experimental Protocols
Strain Construction and Plasmid Assembly
-
Gene Selection and Codon Optimization: Select genes for PAL, 4CL, and STS from suitable plant sources (e.g., Pinus strobus for STS, Populus trichocarpa for 4CL).[1][5][6] Optimize the codon usage of these genes for expression in E. coli.
-
Plasmid Construction: Synthesize the optimized genes and clone them into a suitable expression vector (e.g., pET or pRSF series) under the control of an inducible promoter (e.g., T7). Multiple genes can be assembled into a single plasmid as an operon.
-
Host Strain Transformation: Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3). For CRISPRi applications, use a host strain expressing dCas9 and transform an additional plasmid carrying the specific guide RNA.
Shake Flask Cultivation for this compound Production
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Production Culture: Inoculate 50 mL of production medium (e.g., M9 minimal medium or Terrific Broth) in a 250 mL baffled shake flask with the overnight culture to an initial OD₆₀₀ of 0.1. Supplement the medium with the required antibiotics.
-
Induction: Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8. Induce gene expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[5]
-
Precursor and Inhibitor Addition (if applicable):
-
Fermentation: Reduce the temperature to 26-30°C and continue cultivation for 24-72 hours.[3][5]
-
Sampling: Collect samples at regular intervals for OD₆₀₀ measurement and this compound quantification.
This compound Extraction
-
Cell Lysis: Harvest 1 mL of the culture by centrifugation (e.g., 13,000 x g for 10 min).
-
Solvent Extraction: Resuspend the cell pellet in 1 mL of ethyl acetate. Vortex vigorously for 5 minutes to extract this compound.
-
Phase Separation: Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Sample Preparation: Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube. Evaporate the solvent completely using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of methanol or a suitable mobile phase for analysis.
Quantification of this compound
This compound concentration can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS.[2]
-
Instrumentation: HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.
-
Detection: Monitor the absorbance at the characteristic wavelength for this compound (around 305 nm) or use MS for selective and sensitive detection.
-
Standard Curve: Prepare a standard curve using a pure this compound standard of known concentrations to accurately quantify the produced this compound.
Caption: General experimental workflow for this compound production and analysis.
Conclusion
The microbial biosynthesis of this compound in engineered E. coli is a rapidly advancing field with significant potential for industrial-scale production. By implementing rational metabolic engineering strategies, including pathway optimization, precursor supply enhancement, and the down-regulation of competing pathways, high titers of this compound can be achieved. The protocols and data presented here provide a valuable resource for researchers and professionals in drug development to establish and optimize their own this compound production platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of Escherichia coli for the synthesis of the plant polyphenol this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Escherichia coli for the Synthesis of the Plant Polyphenol this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient biosynthesis of this compound from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel process for obtaining this compound using combinatorial bioengineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Pinosylvin Production in Plant Cell Cultures Using Fungal Elicitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinosylvin, a stilbenoid phytoalexin found predominantly in the heartwood of Pinus species, has garnered significant interest for its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities.[1][2] The natural accumulation of this compound in plants is often low and restricted to specific tissues, making large-scale extraction challenging.[1][3] Plant cell culture offers a promising alternative for the controlled and sustainable production of this valuable secondary metabolite. Elicitation, the induction of defense responses in cell cultures using biotic or abiotic agents, has emerged as a powerful strategy to significantly enhance the biosynthesis of desired compounds.[4][5] Fungal elicitors, derived from fungal cell walls or culture filtrates, have proven to be particularly effective in stimulating the production of this compound and its derivatives in pine cell cultures.[1][6][7]
These application notes provide detailed protocols for the establishment of Pinus cell cultures, preparation of fungal elicitors, and the elicitation process to boost this compound production. The accompanying data summarizes the expected yields based on published research, and diagrams illustrate the experimental workflow and the putative signaling pathway involved.
Data Presentation: Elicitor-Induced this compound Production
The following tables summarize the quantitative data on the production of this compound and its derivatives in Pinus cell suspension cultures upon treatment with various fungal elicitors.
Table 1: Production of this compound Monomethyl Ether (PME) and Dihydrothis compound Monomethyl Ether (DPME) in Pinus koraiensis Cell Suspension Cultures [1][3]
| Fungal Elicitor (Medium Filtrate) | PME Production (µg/g DW) | DPME Production (µg/g DW) |
| Control (No Elicitor) | < 40 | < 40 |
| Penicillium chrysogenum | 5734 | Not specified in detail, but a 10-fold increase was noted. |
| Penicillium pinophilum | 4051 | Not specified in detail. |
| Penicillium roquefortii | 6724 | Not specified in detail. |
DW: Dry Weight. Production measured 3 days after elicitor treatment.
Table 2: this compound and this compound Monomethyl Ether (PME) Accumulation in Pinus sylvestris Cell Suspension Cultures [6][7]
| Fungal Elicitor (Mycelial Extract) | This compound Production | PME Production |
| Control (No Elicitor) | Not detected/very low | Not detected/very low |
| Lophodermium seditiosum | Strong accumulation | Strong accumulation (hundreds of times higher than control) |
Experimental Protocols
Protocol 1: Establishment of Pinus Cell Suspension Cultures
This protocol is based on the methodology for establishing Pinus koraiensis cell cultures.[1][3]
1. Callus Induction: a. Collect mature zygotic embryos from Pinus seeds. b. Surface sterilize the embryos. c. Culture the sterilized embryos on a solid 1/2 Litvay (LV) medium supplemented with 2.2 µM 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2.2 µM 6-Benzylaminopurine (BA). d. Incubate the cultures in the dark at 25°C. e. Subculture the induced calli every 4 weeks onto fresh medium.
2. Establishment of Suspension Cultures: a. Transfer friable calli (approximately 2 g) into a 250 mL flask containing 50 mL of liquid 1/2 LV medium with the same hormone composition as the solid medium. b. Place the flasks on a rotary shaker at 120 rpm in the dark at 25°C. c. Subculture the suspension cultures every 2 weeks by transferring 10 mL of the culture into 40 mL of fresh medium.
Protocol 2: Preparation of Fungal Elicitors
Two types of fungal elicitors, fungal cell extract (CE) and fungal medium filtrate (MF), can be prepared.[1][3]
1. Fungal Culture: a. Inoculate the desired fungus (e.g., Penicillium chrysogenum) into Potato Dextrose Broth (PDB). b. Culture for 10-14 days at 25°C with shaking.
2. Preparation of Medium Filtrate (MF) Elicitor: a. Separate the fungal mycelium from the culture broth by filtration. b. Autoclave the culture filtrate at 121°C for 20 minutes. c. The autoclaved filtrate is the MF elicitor.
3. Preparation of Cell Extract (CE) Elicitor: a. Wash the harvested fungal mycelium with sterile distilled water. b. Homogenize the mycelium in a small volume of distilled water. c. Autoclave the homogenate at 121°C for 20 minutes. d. Centrifuge the autoclaved homogenate and collect the supernatant, which is the CE elicitor.
Protocol 3: Elicitation of Pinus Cell Suspension Cultures
1. Elicitor Treatment: a. Grow the Pinus cell suspension cultures for a specified period (e.g., 14 days). b. Add the prepared fungal elicitor (MF or CE) to the cell cultures at a predetermined concentration (e.g., 5% v/v). c. Continue to incubate the cultures under the same conditions.
2. Harvesting and Analysis: a. Harvest the cells by filtration at different time points after elicitation (e.g., 1, 2, 3, and 5 days). b. Freeze-dry the harvested cells to determine the dry weight. c. Extract the this compound and its derivatives from the dried cells using a suitable solvent (e.g., methanol or ethanol). d. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification of this compound, PME, and DPME.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway for fungal elicitor-induced this compound biosynthesis.
Caption: Experimental workflow for enhancing this compound production.
Discussion and Conclusion
The use of fungal elicitors is a highly effective strategy for inducing the production of this compound and its derivatives in Pinus cell cultures.[1][6] The choice of fungal species and the type of elicitor preparation (mycelial extract or culture filtrate) can significantly influence the yield of specific this compound compounds.[1] The protocols outlined in these application notes provide a robust framework for researchers to explore the potential of fungal elicitation for the biotechnological production of this compound. Further optimization of elicitor concentration, treatment duration, and culture conditions may lead to even higher yields. The upregulation of key biosynthetic genes, such as this compound synthase (STS) and this compound O-methyltransferase (PMT), upon elicitor treatment confirms the targeted effect of this strategy on the desired metabolic pathway.[1][3] This approach not only offers a scalable and sustainable source of this compound but also serves as a model system to study the regulation of secondary metabolism in plant cells.
References
- 1. Production of Nematicidal this compound Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Production of Nematicidal this compound Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Nematicidal this compound Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative and Qualitative Analysis of Pinosylvin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of pinosylvin, a naturally occurring stilbenoid with significant pharmacological interest. The protocol outlines the extraction of this compound from a sample matrix, followed by derivatization and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable for the analysis of this compound in various matrices, including plant extracts and biological samples, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (3,5-dihydroxy-trans-stilbene) is a natural stilbenoid found predominantly in plants of the Pinus genus. It has garnered considerable attention from the scientific community due to its wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1] Accurate and reliable quantification of this compound in different sample types is crucial for pharmacokinetic studies, quality control of herbal medicines, and for understanding its mechanism of action.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. Due to the polar nature of the hydroxyl groups in this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. This application note provides a detailed protocol for the silylation of this compound followed by its analysis using GC-MS.
Experimental Protocols
Sample Preparation (Extraction from Pine Wood)
This protocol is adapted from the method described by Ekeberg et al. for the extraction of this compound from Scots pine heartwood.[2][3][4][5]
Materials:
-
Pine wood sample
-
Acetone
-
Methanol
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Grind the air-dried pine wood sample to a fine powder.
-
Accurately weigh approximately 1 g of the powdered sample.
-
For Soxhlet extraction, place the sample in a thimble and extract with acetone for 8 hours.
-
Alternatively, for ultrasonic extraction, suspend the sample in 20 mL of acetone and sonicate for 30 minutes at room temperature. Repeat the extraction three times.
-
Combine the extracts and filter through Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in a known volume of methanol (e.g., 1 mL) for derivatization.
Derivatization (Silylation)
This protocol is a general procedure for silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6][7]
Materials:
-
Dried sample extract or this compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer an aliquot (e.g., 100 µL) of the methanolic extract or a standard solution of this compound into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of silylated this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 40-500 |
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound, primarily based on a GC-FID method which is expected to have similar performance to GC-MS in Selected Ion Monitoring (SIM) mode.[2][3][4][5]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 mg/g wood | [2][3][4][5] |
| Limit of Quantitation (LOQ) | 0.10 mg/g wood | [3] |
| Linear Range | 0.1 - 10 mg/g | [2][3][4][5] |
| Correlation Coefficient (r²) | > 0.999 | [2][3][4][5] |
| Precision (RSD%) | < 15% | [2][3][4] |
| Recovery | 90-110% | [3] |
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of bis(trimethylsilyl)this compound is expected to show a molecular ion peak ([M]⁺) at m/z 356. The fragmentation pattern will be characterized by the loss of a methyl group ([M-15]⁺) from one of the trimethylsilyl (TMS) groups, resulting in a prominent ion at m/z 341. Further fragmentation may involve the loss of a trimethylsilanol group ([M-90]⁺).
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Logical Relationship of Derivatization
Caption: The rationale behind the derivatization of this compound for GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative determination of extractives in heartwood of Scots pine (Pinus sylvestris L.) by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. gcms.cz [gcms.cz]
Pinosylvin Delivery Systems for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinosylvin, a naturally occurring stilbenoid found predominantly in plants of the Pinaceae family, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] However, its therapeutic potential is often hindered by poor bioavailability and rapid metabolism in vivo. To overcome these limitations, advanced drug delivery systems are being explored to enhance the stability, solubility, and targeted delivery of this compound.
These application notes provide a comprehensive overview of the current landscape of this compound delivery systems for in vivo research. Due to the limited availability of in vivo data for this compound-specific nanoformulations, this document presents adaptable protocols and comparative data from studies on resveratrol, a structurally similar and well-researched stilbenoid. These methodologies can serve as a robust starting point for the development and in vivo evaluation of this compound-loaded delivery systems. This document also details the known signaling pathways modulated by this compound.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize key quantitative data for free this compound and resveratrol-loaded nanoformulations, which can be used as a benchmark for developing and evaluating this compound delivery systems.
Table 1: In Vivo Pharmacokinetic Parameters of Free this compound (Oral Administration in Rats)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 0.137 h | [3] |
| t1/2 (Apparent Elimination Half-life) | 1.347 ± 0.01 h | [3] |
Table 2: Comparative Data of Resveratrol-Loaded Solid Lipid Nanoparticles (SLNs) for In Vivo Studies (Adaptable for this compound)
| Formulation Parameter | Formulation 1 | Formulation 2 | Reference |
| Lipid Matrix | Glyceryl behenate | Not specified | [4] |
| Drug:Lipid Ratio | 1:10 | Not specified | [4] |
| Surfactant(s) | Tween 80 | Not specified | [4] |
| Preparation Method | Solvent Evaporation | Solvent Emulsification Evaporation | [4] |
| Particle Size (nm) | 248.30 ± 3.80 | 126.85 ± 12.09 | [4] |
| Zeta Potential (mV) | -25.49 ± 0.49 | -24.23 ± 3.27 | [4] |
| Encapsulation Efficiency (%) | ~35% (variable with ratio) | Not specified | [4] |
| In Vivo Model | Wistar Rats | Rats | [4] |
| Administration Route | Intravenous | Not specified | [4] |
| t1/2 (Elimination Half-life) | Not specified | 8.22 ± 1.36 h | [4] |
| Mean Residence Time (MRT) | Not specified | 7.19 ± 0.69 h | [4] |
| Brain Concentration Increase (vs. Free Drug) | ~5-fold | Not specified | [4] |
| Prostate Accumulation (vs. Free Drug) | Not specified | 7.56-fold | [4] |
Table 3: Comparative Data of Resveratrol-Loaded Liposomes for In Vivo Studies (Adaptable for this compound)
| Formulation Parameter | Value | Reference |
| Preparation Method | Thin-film Hydration | [4][5] |
| Drug Loading Method | Passive | [4] |
| Targeting Moiety | Transferrin (Tf) | [4] |
| Particle Size (nm) | <200 (un-targeted), ~220-230 (Tf-targeted) | [4] |
| Encapsulation Efficiency (%) | 70-75% (up to 90% with increased hydration) | [4] |
| In Vivo Model | Subcutaneous Xenograft Mouse Model of Glioblastoma | [4] |
| Efficacy | More effective at inhibiting tumor growth and improving survival compared to free resveratrol. | [4][5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cancer progression, and cellular stress responses.
Caption: this compound's Anti-inflammatory Signaling Pathways.[6][7][8][9]
Caption: this compound's Anticancer Signaling Pathways.[1][3][10]
Caption: this compound's Neuroprotective Signaling Pathways.[11][12]
Experimental Protocols (Adaptable for this compound)
The following protocols are based on successful in vivo studies of resveratrol-loaded nanoparticles and can be adapted for this compound. Note: Optimization of lipid/polymer composition, drug-to-carrier ratio, and process parameters is crucial for developing a stable and effective this compound formulation.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the solvent evaporation method used for resveratrol-loaded SLNs.[4]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl behenate - Compritol 888 ATO®)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Organic solvent (e.g., ethanol, chloroform)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Dissolve a specific amount of this compound and the solid lipid in an appropriate organic solvent or solvent mixture (e.g., a 20:80 v/v mixture of ethanol and chloroform). The drug-to-lipid ratio should be optimized (e.g., starting with ratios from 1:5 to 1:15).
-
Prepare the aqueous phase by dissolving the surfactant (e.g., 1-2% w/v) in double-distilled water. Heat both the lipid and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid.
-
Add the hot aqueous phase to the lipid phase and subject the mixture to high-speed homogenization (e.g., 12,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator (e.g., 20 minutes) to reduce the particle size.
-
Allow the resulting nanoemulsion to cool to room temperature, leading to the precipitation of the lipid and the formation of SLNs.
-
The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated this compound.
-
Characterize the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol is adapted from the thin-film hydration method used for preparing resveratrol-loaded liposomes.[4][5]
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Cholesterol)
-
For targeted liposomes: DSPE-PEG and a targeting ligand (e.g., Transferrin)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the lipids (and this compound for passive loading) in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This process will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100-200 nm).
-
For targeted liposomes, the targeting ligand conjugated to a PEGylated lipid (e.g., Tf-PEG-DSPE) can be incorporated during the lipid film formation or added to pre-formed liposomes via post-insertion.
-
Separate the unencapsulated this compound from the liposomes by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: In Vivo Pharmacokinetic and Biodistribution Study in a Rat Model
This protocol provides a general workflow for evaluating the in vivo behavior of this compound-loaded nanoformulations.
Workflow:
-
Animal Model: Use healthy male Wistar or Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Formulation Administration: Administer the this compound formulation (e.g., SLNs, liposomes) and a control (free this compound in a suitable vehicle) via the desired route (e.g., intravenous tail vein injection, oral gavage). The dose should be determined based on previous studies with free this compound.[6][7][8]
-
Blood Sampling: Collect blood samples (e.g., from the retro-orbital plexus or tail vein) into heparinized tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest major organs (e.g., brain, liver, spleen, lungs, kidneys, heart).
-
Sample Processing: Homogenize the tissue samples. Extract this compound from plasma and tissue homogenates using a suitable organic solvent.
-
Quantification: Analyze the concentration of this compound in the processed samples using a validated analytical method, such as HPLC or LC-MS/MS.[3]
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2, AUC) using non-compartmental analysis. Determine the tissue distribution of this compound.
Caption: Workflow for In Vivo Pharmacokinetic and Biodistribution Studies.
Conclusion and Future Directions
The development of effective delivery systems for this compound is a promising strategy to unlock its full therapeutic potential. While in vivo data for this compound-specific nanoformulations are currently scarce, the extensive research on the related stilbenoid, resveratrol, provides a valuable foundation for future studies. The protocols and comparative data presented in these application notes offer a starting point for researchers to design, formulate, and evaluate novel this compound delivery systems.
Future research should focus on:
-
Formulation Optimization: Systematically optimizing the composition and preparation of this compound-loaded liposomes, micelles, and solid lipid nanoparticles to achieve high encapsulation efficiency, stability, and controlled release.
-
In Vivo Evaluation: Conducting comprehensive in vivo pharmacokinetic, biodistribution, and efficacy studies in relevant animal models to directly assess the benefits of these delivery systems for this compound.
-
Mechanism of Action: Investigating whether the encapsulation of this compound in nanocarriers alters its interaction with key signaling pathways, potentially leading to enhanced or novel therapeutic effects.
By leveraging these advanced delivery technologies, the scientific community can move closer to translating the promising preclinical findings of this compound into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transferrin-targeted, resveratrol-loaded liposomes for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Shifts Macrophage Polarization to Support Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol and pinostilbene confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pinosylvin Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell viability assays for evaluating the cytotoxic effects of Pinosylvin, a natural stilbenoid with recognized anticancer properties.[1][2][3][4] Detailed protocols for colorimetric and fluorescence-based assays are presented, along with data interpretation guidelines and visualizations of experimental workflows and associated signaling pathways.
This compound has demonstrated significant anti-inflammatory, antioxidant, and antiproliferative properties.[3][5] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis by modulating various signaling pathways, including MAPK, ERK, and PI3K.[1][2][5] Accurate assessment of its cytotoxic potential is crucial for its development as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines, as determined by different cell viability assays. This data provides a comparative overview of this compound's potency across different cancer types.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Oral Cancer (SCC-9) | MTT Assay | Not specified | [6] |
| Human Oral Cancer (SAS) | MTT Assay | Not specified | [6] |
| Human Oral Cancer (HSC-3) | MTT Assay | Not specified | [6] |
| Human Lung Carcinoma (A549) | Not specified | 25.4 (this compound monomethyl ether) | [4] |
| Human Colon Adenocarcinoma (DLD-1) | Not specified | 20.1 (this compound monomethyl ether) | [4] |
| Human Foreskin Fibroblast (WS1) | Not specified | 34.3 (this compound monomethyl ether) | [4] |
| Human Colorectal Cancer (HCT116) | Not specified | Not specified | [4] |
| Human Fibrosarcoma (HT1080) | Not specified | Not specified | [4] |
Note: The provided search results did not contain specific IC50 values for this compound in all the mentioned cell lines, but rather indicated that its cytotoxicity was evaluated. For this compound monomethyl ether, specific IC50 values were available.
Experimental Protocols
This section provides detailed, step-by-step protocols for three commonly used cell viability assays to assess this compound-induced cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[7][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation.[12] Similar to the MTT assay, it is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.[13][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[14]
-
This compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[12][13] The optimal incubation time may vary depending on the cell type and density.[13]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[12] Measure the absorbance at 420-480 nm (maximum absorbance around 440 nm) using a microplate reader.[12] A reference wavelength above 600 nm is recommended.[12]
-
Data Analysis: Determine cell viability by comparing the absorbance of treated cells to that of untreated controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[18]
-
Data Interpretation:
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principles of the described assays.
References
- 1. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. nanopartikel.info [nanopartikel.info]
- 14. thco.com.tw [thco.com.tw]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Pinosylvin Solubility Enhancement: A Technical Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of pinosylvin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound, a natural stilbenoid, exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[1] For in vitro assays, it is crucial to first dissolve this compound in an appropriate organic solvent before diluting it into aqueous buffers or cell culture media.[2]
Data Presentation: this compound Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| Acetone | Very soluble | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [2] |
| 1:50 Ethanol:PBS (pH 7.2) | ~0.01 mg/mL | [2] |
| 1:50 DMF:PBS (pH 7.2) | ~0.01 mg/mL | [2] |
Q2: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation of this compound upon addition to aqueous solutions is a common issue due to its hydrophobic nature. Here are several strategies to prevent this:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your cell culture medium, ensuring the final concentration of the organic solvent is non-toxic to your cells (typically ≤ 0.5% for DMSO).
-
Gradual Dilution: When diluting the stock solution, add it dropwise to the aqueous medium while vortexing or stirring to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective.[3]
-
Nanoformulations: Encapsulating this compound into nanoparticles can significantly improve its solubility and stability in aqueous environments.
Q3: What are the best practices for preparing and storing this compound stock solutions?
To ensure the stability and potency of your this compound, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous organic solvents like DMSO or ethanol to prepare stock solutions.
-
Inert Gas: After dissolving the solid this compound, purge the solution with an inert gas like nitrogen or argon to minimize oxidation.[2]
-
Storage Conditions: Store stock solutions in tightly sealed vials at -20°C for long-term storage.[2] For short-term use, aliquots can be stored at 4°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: this compound is light-sensitive. Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Aqueous Solution Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in organic solvent. | - Solvent is not anhydrous.- Insufficient solvent volume.- Low temperature. | - Use fresh, anhydrous solvent.- Increase the solvent volume.- Gently warm the solution and/or sonicate. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | - this compound concentration exceeds its solubility limit.- Rapid addition of stock solution.- pH of the buffer. | - Decrease the final concentration of this compound.- Add the stock solution dropwise while vortexing.- Check the pH of your buffer; solubility can be pH-dependent.[4] |
| Cells in the assay show signs of toxicity. | - Final concentration of the organic solvent (e.g., DMSO) is too high.- this compound concentration is cytotoxic. | - Ensure the final organic solvent concentration is within the tolerated range for your cell line (typically <0.5%).- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
| Inconsistent results between experiments. | - Degradation of this compound in stock or working solutions.- Inaccurate pipetting of viscous stock solutions. | - Prepare fresh working solutions for each experiment.- Store stock solutions properly and avoid repeated freeze-thaw cycles.- Use positive displacement pipettes for viscous solutions like DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
This protocol describes the standard method for preparing a this compound working solution for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO.
-
Gently warm the solution and vortex or sonicate until the this compound is completely dissolved.
-
To prepare a working solution, dilute the 10 mM stock solution in pre-warmed (37°C) PBS or cell culture medium to the desired final concentration.
-
Add the this compound stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid dispersion.
-
Use the freshly prepared working solution immediately.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method utilizes the ability of HP-β-CD to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. The concentration will depend on the desired molar ratio.
-
Prepare a concentrated solution of this compound in ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution containing the this compound-HP-β-CD complex can be filtered and then lyophilized to obtain a powder or used directly in experiments after appropriate dilution.
Signaling Pathways and Experimental Workflow Diagrams
This compound's Impact on Cellular Signaling
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer metastasis.
Caption: this compound's modulation of key signaling pathways.
Experimental Workflow for Improving this compound Solubility
The following diagram outlines the logical steps for a researcher facing challenges with this compound solubility.
Caption: Workflow for addressing this compound solubility issues.
References
Strategies to enhance the bioavailability of Pinosylvin in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of pinosylvin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiments with oral this compound administration show very low plasma concentrations. Is this expected?
A1: Yes, this is a common observation. This compound has very poor oral bioavailability, estimated to be less than 1% in rats.[1][2] This is primarily due to extensive first-pass metabolism in the gut and liver, where it undergoes rapid glucuronidation and sulfation, leading to rapid elimination from the body.[3][4] Plasma levels of this compound can decline rapidly, with a reported half-life of less than 10 minutes after intravenous administration in rats.[1]
Troubleshooting:
-
Confirm drug integrity: Ensure the this compound used is of high purity and has not degraded.
-
Optimize analytical methods: Use a highly sensitive analytical method, such as LC-MS/MS, for plasma concentration determination. The lower limit of quantification should be in the low ng/mL range.[1][5]
-
Consider alternative administration routes: For initial efficacy studies, intraperitoneal or intravenous administration can be used to bypass first-pass metabolism and establish a therapeutic window.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: There are three main strategies to enhance the oral bioavailability of this compound:
-
Formulation Strategies: Encapsulating this compound in nano-delivery systems can protect it from degradation in the gastrointestinal tract and enhance its absorption.
-
Co-administration with Bioenhancers: Administering this compound with compounds that inhibit its metabolic enzymes can increase its systemic exposure.
-
Chemical Modification: Modifying the chemical structure of this compound can improve its metabolic stability and lipophilicity.
Q3: Which nanoformulation strategy is most promising for this compound?
A3: While direct comparative studies on different nanoformulations for this compound are limited, cyclodextrin inclusion complexes, solid lipid nanoparticles (SLNs), and liposomes are all promising approaches based on studies with structurally similar stilbenoids like resveratrol.
-
Cyclodextrin Inclusion Complexes: These can significantly enhance the aqueous solubility and stability of this compound. Hydroxypropyl-β-cyclodextrin has been shown to form stable inclusion complexes with this compound.
-
Solid Lipid Nanoparticles (SLNs): SLNs can encapsulate lipophilic drugs like this compound, protecting them from enzymatic degradation and facilitating their absorption through the lymphatic pathway, thus bypassing the liver's first-pass metabolism.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.
Troubleshooting for Nanoformulations:
-
Poor encapsulation efficiency: Optimize the drug-to-carrier ratio and the preparation method (e.g., solvent, temperature, sonication time).
-
Particle aggregation: Ensure appropriate surface charge (zeta potential) and consider using stabilizers.
-
Inconsistent in vivo performance: Thoroughly characterize the nanoformulation for particle size, polydispersity index, and drug release profile before in vivo studies.
Q4: How does co-administration with piperine enhance this compound's bioavailability?
A4: Piperine, an alkaloid from black pepper, is a known inhibitor of phase II metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). Since glucuronidation is a major metabolic pathway for this compound, co-administration with piperine is expected to reduce its first-pass metabolism, leading to higher plasma concentrations and a longer half-life. While direct studies on this compound are not yet available, studies with the similar compound resveratrol have shown that piperine co-administration in mice can increase the area under the curve (AUC) by 229% and the maximum plasma concentration (Cmax) by 1544%.[6][7]
Troubleshooting:
-
Suboptimal dose of piperine: The effective dose of piperine needs to be optimized. In mouse studies with resveratrol, a dose of 10 mg/kg was effective.[6]
-
Timing of administration: Administer piperine shortly before or concurrently with this compound to ensure maximal inhibition of metabolic enzymes during this compound absorption.
Q5: Can chemical modification of this compound improve its bioavailability?
A5: Yes, chemical modification is a highly effective strategy. Methylation of the hydroxyl groups of stilbenoids has been shown to significantly improve their oral bioavailability. For instance, pterostilbene, a naturally occurring dimethylated analog of resveratrol, has an oral bioavailability of approximately 80% in rats, compared to only 20% for resveratrol.[3][4][8][9] This is attributed to increased lipophilicity and reduced susceptibility to glucuronidation. Therefore, creating methylated derivatives of this compound, such as this compound monomethyl ether, is a promising approach. Another strategy is the synthesis of this compound prodrugs, which are inactive derivatives that are converted to the active this compound in the body.[10][11][12]
Troubleshooting:
-
Synthesis challenges: The synthesis of derivatives and prodrugs may require specialized organic chemistry expertise.
-
Loss of activity: Ensure that the chemical modification does not abolish the desired pharmacological activity of this compound. In vitro testing of the modified compounds is crucial before proceeding to in vivo studies.
Quantitative Data Summary
The following tables summarize the pharmacokinetic data for this compound and related compounds, illustrating the impact of different bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Intravenous | 5 | - | - | - | - | [1] |
| Intravenous | 10 | - | - | - | - | [1] |
| Oral | 15 | <1 | - | Not Quantifiable | <1 | [1] |
| Oral | 50 | Low & Erratic | - | Low & Erratic | <1 | [1] |
| Oral | 49.44 | 137.3 ± 45.6 | 0.137 | 258.9 ± 78.4 | - | [13][14] |
Table 2: Comparative Oral Bioavailability of Resveratrol and Pterostilbene in Rats
| Compound | Dose (mg/kg) | Oral Bioavailability (F%) | Fold Increase | Reference |
| Resveratrol | 50 | ~20 | - | [3][4][9] |
| Pterostilbene | 56 | ~80 | 4 | [3][4][9] |
Table 3: Effect of Piperine on the Pharmacokinetics of Resveratrol in Mice (Oral Administration)
| Treatment | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase (Cmax) | Fold Increase (AUC) | Reference |
| Resveratrol | 100 | 18.5 ± 16 | 1270 ± 852 | - | - | [6][15] |
| Resveratrol + Piperine | 100 + 10 | 286 ± 284 | 2908 ± 2284 | 15.44 | 2.29 | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for resveratrol.[16][17][18][19]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., soy lecithin)
-
Organic solvent (e.g., ethanol, chloroform)
-
High-pressure homogenizer or probe sonicator
Method (Emulsification-Solvent Evaporation Technique):
-
Oil Phase Preparation: Dissolve this compound and the solid lipid in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in distilled water.
-
Emulsification: Heat both the oil and aqueous phases to a temperature above the melting point of the lipid. Add the oil phase to the aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or probe sonication for a specified time to reduce the particle size to the nanometer range.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to solidify the lipid, forming the SLNs.
-
Purification: Centrifuge or dialyze the SLN dispersion to remove any unencapsulated this compound.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method, commonly used for resveratrol.[20][21][22][23][24]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol (as a membrane stabilizer)
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Extruder or sonicator
Method:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Analyze the liposomes for vesicle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol is adapted from methods used for resveratrol and other stilbenoids.[25][26][27][28][29]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Lyophilizer
Method (Solvent Evaporation):
-
Dissolution: Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a mixture of ethanol and water.
-
Complexation: Stir the solution at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.
-
Lyophilization: Freeze-dry the resulting product to obtain a fine powder of the this compound-HP-β-CD inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (e.g., suspension, SLNs, liposomes, or co-administered with piperine)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Method:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before oral administration, with free access to water.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.[30][31][32][33][34]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.[1][5][13]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using non-compartmental analysis.
Visualizations
Signaling Pathways
References
- 1. Quantification of this compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of pinostilbene in rat plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the bioavailability of resveratrol by combining it with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkylated resveratrol prodrugs and metabolites as potential therapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Brief Updated Review of Advances to Enhance Resveratrol’s Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics and Tissue Distribution Study of this compound in Rats by Ultra-High-Performance Liquid Chromatography Coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. A Randomized, Double-Blind, Dose-Ranging, Pilot Trial of Piperine with Resveratrol on the Effects on Serum Levels of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN104688715A - Resveratrol solid lipid nano-particles and preparation method thereof - Google Patents [patents.google.com]
- 17. Resveratrol-Loaded TPGS-Resveratrol-Solid Lipid Nanoparticles for Multidrug-Resistant Therapy of Breast Cancer: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 21. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 22. researchgate.net [researchgate.net]
- 23. Resveratrol liposomes and lipid nanocarriers: Comparison of characteristics and inducing browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation of Solid Resveratrol Liposomes [spkx.net.cn]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Hydroxypropyl-β-Cyclodextrin-Complexed Resveratrol Enhanced Antitumor Activity in a Cervical Cancer Model: In Vivo Analysis [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 29. Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. animalcare.ubc.ca [animalcare.ubc.ca]
- 31. ouv.vt.edu [ouv.vt.edu]
- 32. research.sdsu.edu [research.sdsu.edu]
- 33. research.fsu.edu [research.fsu.edu]
- 34. instechlabs.com [instechlabs.com]
Optimizing Pinosylvin extraction yield from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of pinosylvin from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
This compound is a stilbenoid primarily found in the heartwood and knotwood of trees from the Pinaceae family.[1] The most widely reported and utilized source is Scots pine (Pinus sylvestris).[2] Other species from the Pinus genus also serve as sources, although the concentration of this compound may vary.[2] Due to its low natural abundance, alternative biotechnological production methods, such as genetically engineered E. coli and plant cell cultures (Pinus strobus), are also being explored.[1][3][4]
Q2: Which extraction method is most effective for maximizing this compound yield?
The effectiveness of an extraction method depends on available equipment, desired purity, and scale of operation.
-
Conventional Methods: Soxhlet extraction and maceration are traditional methods. Soxhlet extraction is generally more efficient than simple maceration due to the continuous cycling of fresh, hot solvent.[5][6][7]
-
Modern "Green" Methods: Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are advanced techniques that can offer higher yields in shorter times with reduced solvent consumption.[8][9] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[10] SFE, often using supercritical CO2, is highly tunable for selective extraction by modifying pressure and temperature.[8][9]
For laboratory-scale experiments aiming for high efficiency, UAE is often a practical and effective choice. For industrial-scale production where selectivity and solvent-free extracts are critical, SFE is a powerful, albeit more capital-intensive, option.[11]
Q3: What is the optimal solvent for this compound extraction?
This compound is soluble in various organic solvents. The choice of solvent is a critical parameter influencing extraction yield.[12][13]
-
Polar Solvents: Aqueous mixtures of ethanol, methanol, or acetone are frequently used and have shown good results.[12][14] For instance, a mixture of acetone and water (95:5) has been used effectively in accelerated solvent extraction (ASE).[15]
-
Isopropyl Alcohol: An aqueous solution of isopropyl alcohol (e.g., 65-75%) has been patented for efficient, single-stage extraction of this compound from pine knots at room temperature.[15]
-
Deep Eutectic Solvents (DES): As a greener alternative, DES have been successfully used in the ultrasound-assisted extraction of polyphenols from pine residues.[16]
-
Supercritical CO2: For SFE, supercritical carbon dioxide is the primary solvent. Its polarity can be increased by adding a co-solvent (modifier), such as ethanol or methanol, to enhance the extraction of more polar compounds like this compound.[11]
Q4: How can I prevent the degradation of this compound during extraction?
This compound, as a phenolic compound, is susceptible to oxidative degradation, which can be accelerated by high temperatures, light, and extreme pH levels.[12]
-
Temperature Control: While moderate heat can increase extraction efficiency, prolonged exposure to high temperatures should be avoided. An optimal temperature range for many phenolic compounds is 40-60°C.[12]
-
Light Protection: Conduct extractions in amber glassware or protect the apparatus from direct light to prevent photodegradation.[12]
-
Oxygen Exclusion: To minimize oxidation, perform extractions under an inert atmosphere, such as nitrogen or argon. Degassing the solvent before use is also a recommended practice.[12]
-
pH Management: Avoid highly acidic or alkaline conditions, which can catalyze degradation. Neutral or slightly acidic conditions are generally preferable for maintaining the integrity of this compound.[12]
-
Use of Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent to inhibit oxidative processes.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure the plant material is ground to a fine, consistent powder (e.g., 40-60 mesh) to increase the surface area available for solvent interaction.[12] |
| Suboptimal Solvent Choice | The polarity of the solvent may not be ideal. Experiment with different solvents or aqueous mixtures (e.g., 70-80% ethanol). For SFE, adjust the amount of polar co-solvent.[11][12] |
| Insufficient Extraction Time/Temperature | Increase the extraction time or temperature moderately. Monitor for potential degradation. For UAE, increase sonication time or amplitude.[7][17] For SFE, optimize pressure and temperature.[8] |
| Poor Solid-to-Solvent Ratio | A low solvent volume may lead to a saturated solution, preventing further extraction. Increase the solvent-to-solid ratio.[7] |
| Compound Degradation | Review the "How can I prevent the degradation of this compound?" FAQ section. Implement protective measures against oxidation, light, and heat.[12] |
A logical workflow for troubleshooting low yield can be visualized as follows:
Caption: Troubleshooting workflow for diagnosing and resolving low this compound yield.
Issue 2: High Level of Impurities in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of Lipophilic Compounds | If the crude extract is waxy or resinous, perform a pre-extraction (defatting) step with a nonpolar solvent like hexane to remove lipids and resins before extracting with a polar solvent.[14] |
| Co-extraction of Polar Impurities | Optimize the polarity of your extraction solvent. For SFE, fine-tuning pressure and temperature can significantly improve selectivity.[9] |
| Complex Plant Matrix | The source material (e.g., knotwood) naturally contains a complex mixture of phenolics and lignans.[14] Post-extraction purification is necessary. Use techniques like flash chromatography with a non-chlorinated solvent system (e.g., cyclohexane and ethyl acetate) for separation.[14] |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Natural Source | This compound content can vary significantly between trees, harvest times, and storage conditions of the raw material.[14] Standardize the source and storage of your plant material as much as possible. |
| Inconsistent Particle Size | Inconsistent grinding can lead to variable extraction efficiency. Sieve the powdered material to ensure a uniform particle size distribution. |
| Fluctuations in Extraction Conditions | Ensure that all parameters (temperature, time, pressure, solvent composition, sonication amplitude) are precisely controlled and monitored for each run.[7] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies to provide a comparison of different extraction conditions. Note that direct comparison can be challenging due to variations in source material and analytical methods.
| Extraction Method | Plant Source | Key Parameters | This compound Yield/Concentration | Reference |
| Ultrasound-Assisted Extraction (UAE) | Pine Leaves | Ultrasonic Power: 2400 W/L; Time: 10 min; Solvent: Not specified | 0.2294 mg/g | |
| Soxhlet Extraction | Pinus nigra knotwood | Solvent: Cyclohexane; Time: 6h; Temp: 110°C | Qualitative Identification | [5] |
| Aqueous Isopropyl Alcohol Extraction | Pinus sylvestris knots | Solvent: 75% aq. Isopropyl alcohol; Time: 24h; Temp: 20°C | Not specified directly for this compound alone | [15] |
| In Vitro Callus Culture | Pinus strobus | 3-month-old dark-brown calli | 0.28 mg/g DW (this compound Monomethyl Ether) | [4] |
| Biosynthesis in E. coli | Engineered E. coli | Addition of L-phenylalanine | 91 mg/L | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on principles described in the literature.[16][17]
-
Sample Preparation: Dry the pine knotwood or heartwood at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered sample (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Sonication: Immerse the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.
-
Parameter Control: Set the desired parameters. Based on literature, typical starting points could be:
-
Ultrasonic Power/Amplitude: 60-80%
-
Sonication Time: 10-40 minutes
-
Temperature: 30-50°C (use a cooling water bath to control temperature if necessary)
-
-
Separation: After extraction, separate the mixture by centrifugation followed by filtration (e.g., using a 0.45 µm filter) to obtain the crude extract.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the concentrated crude this compound extract.
-
Analysis: Quantify the this compound content using an appropriate analytical method such as HPLC.[5]
Protocol 2: Purification by Flash Chromatography
This protocol describes a general method for purifying this compound from a crude extract.[14]
-
Column Preparation: Pack a flash chromatography column with silica gel using a suitable non-polar solvent (e.g., cyclohexane) as the slurry solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% cyclohexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualization of Experimental Workflow
The general workflow from raw material to purified compound can be visualized to clarify the experimental sequence.
Caption: General experimental workflow for this compound extraction and purification.
References
- 1. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced production of this compound stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. RU2536241C2 - Method for recovering polyphenol stilbene compounds this compound and methylthis compound from pine waste - Google Patents [patents.google.com]
- 16. Ultrasound-Assisted Extraction of Polyphenols from Maritime Pine Residues with Deep Eutectic Solvents [mdpi.com]
- 17. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Pinosylvin stability in cell culture media and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of pinosylvin in cell culture media and appropriate storage conditions. The following troubleshooting guides and FAQs will help address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. Follow these guidelines for optimal stability:
-
Solid Powder: this compound powder should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2]
-
Solvent Stock Solutions (DMSO, Ethanol, DMF):
-
For long-term storage (up to 6 months), store aliquots at -80°C.[3]
-
For short-term storage (up to 1 month), -20°C is sufficient.[3]
-
Crucially, protect all solutions from light and it is recommended to purge the solvent with an inert gas before dissolving the this compound to minimize oxidation.[1][2][3]
-
It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
-
-
Aqueous Solutions: this compound is sparingly soluble and unstable in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[1][2]
Q2: What is the best way to prepare a working solution of this compound for cell culture experiments?
A2: Due to its poor water solubility, this compound should first be dissolved in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a concentrated stock solution.[1][2] This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the medium is low enough (typically <0.5%) to not affect the cells.
Q3: Is this compound stable in cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
Q4: What factors can affect this compound stability in my experiments?
A4: Several factors can influence the stability of this compound:
-
Temperature: Higher temperatures accelerate degradation.[8] Maintaining proper storage temperatures is critical.
-
pH: Polyphenols are generally more stable in acidic conditions and less stable in neutral or alkaline solutions.[8][9] Since cell culture media is typically buffered around pH 7.4, this can contribute to degradation.
-
Light: this compound is photosensitive. Exposure to UV and even fluorescent light can cause trans-to-cis isomerization and degradation.[3][10] All work with this compound solutions should be done with protection from light.
-
Oxygen: As a phenolic compound, this compound is susceptible to oxidation.[3] Prepare solutions in solvents purged with inert gas and minimize headspace in storage vials.
-
Media Components: Components in the culture medium, such as metal ions, can catalyze oxidation.[8] Conversely, interactions with serum proteins, like albumin, may have a stabilizing effect.[4][5][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound stock solution. 2. Instability in cell culture medium during the experiment. 3. Incorrect dosage. | 1. Prepare a fresh stock solution from powder stored at -20°C. Ensure proper handling (protection from light, use of inert gas).2. Perform a time-course experiment to check the stability of this compound in your specific medium and conditions (see Experimental Protocol section). Consider refreshing the medium with freshly diluted this compound for long-term experiments.3. Verify calculations and ensure complete dissolution of this compound in the stock solvent before diluting in media. |
| High variability between replicate experiments. | 1. Inconsistent preparation of working solutions. 2. Variable exposure to light. 3. Freeze-thaw cycles of the stock solution. | 1. Standardize the protocol for preparing working solutions, ensuring the stock solution is fully vortexed before dilution.2. Protect plates and tubes from light at all stages of the experiment by using amber tubes or wrapping them in foil.3. Use single-use aliquots of the stock solution to avoid freeze-thaw degradation.[3] |
| Observed effects are different from published literature. | 1. Different cell culture conditions (e.g., serum percentage, media type). 2. This compound degradation leading to lower effective concentration. 3. Formation of active/inactive degradation products. | 1. Compare your experimental setup with the cited literature. The presence of serum proteins can affect stability.[4][5]2. Measure the concentration of this compound at the beginning and end of your experiment using a suitable analytical method like HPLC.3. Be aware that degradation products may have their own biological activities. Performing stability tests is key to interpreting results correctly. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 4 years[1][2] | Store in a dark, dry place. |
| Stock Solution | DMSO, Ethanol, DMF | -80°C | ≤ 6 months[3] | Protect from light; aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | DMSO, Ethanol, DMF | -20°C | ≤ 1 month[3] | Protect from light; aliquot to avoid freeze-thaw cycles.[3] |
| Aqueous Dilution | Cell Culture Media / PBS | Room Temp / 37°C | ≤ 1 day[1][2] | Prepare fresh for each experiment; sparingly soluble and prone to degradation. |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [1][2] |
| DMSO | ~10 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1][2] |
| Aqueous Buffer (e.g., PBS pH 7.2) | Sparingly soluble (~0.01 mg/mL with co-solvent) | [1][2] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium via HPLC
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
1. Objective: To quantify the concentration of this compound in a chosen cell culture medium over time at 37°C.
2. Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., formic acid or acetic acid, HPLC grade)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
3. Procedure:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in DMSO to a known high concentration (e.g., 10 mM).
-
Prepare Spiked Medium: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the final desired concentration (e.g., 20 µM). The final DMSO concentration should be kept constant and non-toxic (e.g., 0.2%). Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium (e.g., 500 µL). This will serve as your T=0 reference. Place it on ice or immediately process as described in step 6.
-
Incubation: Place the remaining spiked medium in the incubator under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Course Sampling: At specified time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots (e.g., 500 µL) from the incubator.
-
Sample Processing: To stop potential degradation, immediately after collection, mix the aliquot with an equal volume of ice-cold acetonitrile. This will precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system. A typical mobile phase for stilbene analysis is a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (around 301-309 nm).[1][2]
-
Quantify the this compound peak area against a standard curve prepared with known concentrations of this compound.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. Plot the percentage of remaining this compound versus time to determine its stability profile and half-life (T₅₀) under your experimental conditions.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to interact with multiple key cellular signaling pathways involved in inflammation, cancer progression, and cellular stress responses.
Caption: this compound inhibits pro-inflammatory and cancer pathways while activating stress responses.
Experimental Workflow: this compound Stability Assessment
The following diagram outlines the logical steps for assessing the stability of this compound in a cell culture medium.
Caption: Workflow for determining this compound stability in cell culture media using HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting low yields in microbial production of Pinosylvin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in the microbial production of pinosylvin.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the microbial production of this compound in both Escherichia coli and Saccharomyces cerevisiae.
Issue 1: Low or No this compound Titer in E. coli
Initial Checks:
-
Confirm the integrity of your expression plasmids (sequence verification).
-
Verify the correct antibiotic selection and concentration.
-
Ensure proper induction conditions (e.g., IPTG concentration, induction OD).
Troubleshooting Workflow:
Overcoming challenges in the purification of Pinosylvin from complex extracts
Technical Support Center: Purification of Pinosylvin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound from complex extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound (3,5-dihydroxy-trans-stilbene) is a natural stilbenoid compound found primarily in the heartwood of Pinus species.[1][2] Its purification is challenging due to its very low concentration in natural sources, making extraction and isolation difficult and often unsustainable.[1][3] The process typically requires multiple complex steps to separate it from other related compounds and matrix components.[1][3]
Q2: What are the best initial solvents for extracting this compound from plant material?
A2: Polar organic solvents and their mixtures with water are effective. For example, a mixture of isopropyl alcohol and water (with a water content of 25-35%) has been shown to be effective for extracting this compound from pine knotwood.[4] Acetone is also commonly used for initial extraction before further chromatographic steps.[5]
Q3: What are the solubility characteristics of this compound?
A3: this compound is soluble in organic solvents like ethanol (~20 mg/ml), DMSO (~10 mg/ml), and dimethylformamide (DMF) (~10 mg/ml).[6] It is sparingly soluble in aqueous buffers.[6] For use in aqueous solutions, it is recommended to first dissolve this compound in ethanol or DMF and then dilute it with the aqueous buffer.[6] Aqueous solutions should not be stored for more than a day.[6]
Q4: What analytical techniques are used to identify and quantify this compound?
A4: Common analytical methods include gas chromatography with a flame ionization detector (GC-FID), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[5][7]
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound Extract
-
Question: My initial solvent extraction yielded very little this compound. What could be the cause?
-
Answer:
-
Insufficient Solvent Polarity: The solvent system may not be optimal. While pure isopropyl alcohol might seem effective, a mixture with 25-35% water can actually improve the yield by enhancing wood swelling and mass transfer.[4]
-
Inadequate Extraction Time/Temperature: Ensure sufficient extraction time. For aqueous isopropyl alcohol, stirring at 20°C for 24 hours has been used successfully.[4] For pressurized solvent extraction, parameters need to be optimized.
-
Incorrect Plant Material: this compound concentration varies significantly between different parts of the tree and even different species.[8] Heartwood and especially knotwood from species like Pinus sylvestris are known to be rich sources.[1][2]
-
Improper Material Preparation: The wood material should be finely ground or pulverized to maximize the surface area available for solvent penetration.[4][8]
-
Issue 2: Poor Separation During Flash Chromatography
-
Question: I am using flash chromatography, but the this compound is not separating cleanly from its monomethyl ether (PSMME) or other impurities. How can I improve this?
-
Answer:
-
Suboptimal Mobile Phase Gradient: A precise gradient is crucial. A sequential flash chromatography approach using a gradient of cyclohexane (CX) and ethyl acetate (EtOAc) is effective.[5][7] Start with 100% CX and gradually increase the proportion of EtOAc.[5][7] A second chromatographic run on the partially purified fractions may be necessary to achieve high purity.[7]
-
Column Overloading: Loading too much crude extract onto the column will result in poor separation. Reduce the amount of sample relative to the column size and stationary phase volume.
-
Incorrect Stationary Phase: Silica gel is a commonly used and effective stationary phase for this separation.[5] Ensure the silica is of appropriate particle size and is properly packed.
-
Issue 3: this compound Precipitates Unexpectedly During Processing
-
Question: My this compound-containing fractions became cloudy and a precipitate formed after I changed solvents. Why did this happen and how can I fix it?
-
Answer:
-
Poor Solubility in Aqueous Solutions: This is the most likely cause. This compound has very low solubility in aqueous buffers.[6] If you are transitioning from an organic solvent to an aqueous one (e.g., for certain HPLC methods or biological assays), precipitation is likely.
-
Solution: To avoid this, keep the compound in a suitable organic solvent like ethanol or DMSO for as long as possible.[6] If an aqueous buffer is required, prepare a concentrated stock in ethanol or DMF and then perform a final, significant dilution into the aqueous buffer immediately before use.[6] Do not store the diluted aqueous solution.[6]
-
Issue 4: Failure to Obtain Crystals
-
Question: I have a purified, concentrated this compound solution, but I cannot get it to crystallize. What should I do?
-
Answer:
-
Too Much Solvent: The solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool the solution again.[9]
-
Solution is Too Clean (Supersaturation): Highly purified compounds can be difficult to crystallize without a nucleation point. Try scratching the inside of the glass flask with a stirring rod below the solvent line to create micro-abrasions that can initiate crystal growth.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid rather than crystals.[9] Allow the flask to cool slowly to room temperature first, and then move it to a refrigerator.
-
Incorrect Solvent System: The solvent used for chromatography may not be ideal for crystallization. You may need to evaporate the chromatography solvent and redissolve the pure this compound in a minimal amount of a different hot solvent system to induce crystallization upon cooling.
-
Data Presentation
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Approximate Solubility | Notes |
| Ethanol | ~20 mg/ml | Recommended for stock solutions. |
| DMSO | ~10 mg/ml | Suitable for stock solutions. |
| Dimethylformamide (DMF) | ~10 mg/ml | Suitable for stock solutions. |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly Soluble (~0.01 mg/ml) | Achieved by first dissolving in Ethanol/DMF and then diluting 1:50. Not stable for >1 day.[6] |
Table 2: Example Extraction Yields of this compound and its Monomethyl Ether (PSMME)
| Plant Source & Method | Compound | Yield | Reference |
| Pinus sylvestris knotwood (75% aq. Isopropyl Alcohol) | This compound + PSMME Mix | 36g from 1000g of wood (3.6%) | [4] |
| Pinus sylvestris knotwood (hydrophilic extract) | This compound | 6.62 ± 1.60 mg/g of dry weight | [8] |
| Pinus sylvestris knotwood (hydrophilic extract) | PSMME | 33.49 ± 11.83 mg/g of dry weight | [8] |
| Pinus nigra knotwood (hydrophilic extract) | This compound | 4.26 ± 2.42 mg/g of dry weight | [8] |
| Pinus nigra knotwood (hydrophilic extract) | PSMME | 31.53 ± 21.13 mg/g of dry weight | [8] |
Experimental Protocols
Protocol 1: Extraction with Aqueous Isopropyl Alcohol
This protocol is adapted from a patented method for extracting this compound and its derivatives.[4]
-
Preparation: Obtain knotwood from Pinus sylvestris. Grind the wood into a fine, crushed mass.
-
Extraction: For every 1000 g of crushed wood, add 10 L of 75% aqueous isopropyl alcohol (7.5 L isopropyl alcohol, 2.5 L water).
-
Incubation: Stir the mixture at room temperature (20°C) for 24 hours.
-
Separation: Separate the extract from the solid wood material by filtration.
-
Concentration: Evaporate the solvent from the filtrate to dryness using a rotary evaporator to obtain the crude extract containing this compound and PSMME.
Protocol 2: Purification by Sequential Flash Chromatography
This protocol is based on a method for isolating pure this compound using non-chlorinated solvents.[5][7]
-
Initial Extraction: Extract the crude phenolics from wood residue using a suitable solvent like acetone in a pressurized solvent extractor or Soxhlet apparatus. Evaporate the solvent to yield a crude extract.
-
Column Preparation: Prepare a flash chromatography column packed with silica gel. Equilibrate the column with 100% cyclohexane (CX).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
First Chromatographic Run:
-
Begin elution with 100% cyclohexane (CX).
-
Run a gradient mobile phase by gradually increasing the concentration of ethyl acetate (EtOAc).
-
Collect fractions and analyze them using TLC or HPLC to identify those containing this compound. Fractions containing this compound will typically elute after the less polar PSMME.
-
-
Fraction Pooling & Concentration: Pool the fractions that are enriched with this compound and evaporate the solvent.
-
Second Chromatographic Run (Polishing Step):
-
Repack a clean column or use a new one.
-
Load the this compound-enriched concentrate from the first run.
-
Repeat the gradient elution with CX and EtOAc. This second pass is crucial for separating this compound from closely eluting impurities.
-
-
Final Analysis and Recovery: Collect the highly pure this compound fractions, confirm purity using GC-MS or HPLC, and evaporate the solvent to obtain the final product.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low final yield of this compound.
References
- 1. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential [mdpi.com]
- 4. RU2536241C2 - Method for recovering polyphenol stilbene compounds this compound and methylthis compound from pine waste - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. research.abo.fi [research.abo.fi]
- 8. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Pinosylvin Dose-Response Curves in Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pinosylvin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). For cell culture applications, DMSO is a common choice. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO) and then dilute it further in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line, assay duration, and the specific cytotoxicity assay used. Below is a summary of reported IC50 values.
Q3: How stable is this compound in cell culture medium?
A3: this compound, like other stilbenoids, can be susceptible to degradation. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q4: Can this compound interfere with the MTT assay?
A4: As a phenolic compound, this compound has the potential to interfere with the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal for cell viability. It is crucial to include proper controls, such as wells with this compound and MTT reagent in cell-free medium, to assess any direct reduction of MTT by the compound.
Troubleshooting Guide
Issue 1: High variability between replicate wells in the dose-response curve.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells to prevent settling.
-
-
Possible Cause 2: this compound precipitation.
-
Solution: this compound has limited aqueous solubility. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the highest concentration or preparing the dilutions from the stock solution in a manner that minimizes precipitation (e.g., serial dilutions in medium with vigorous mixing).
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or medium without cells and do not use them for experimental data.
-
Issue 2: The dose-response curve does not show a classic sigmoidal shape.
-
Possible Cause 1: Incorrect concentration range.
-
Solution: If the curve is flat at the top, the concentrations tested may be too low to induce a cytotoxic effect. If it is flat at the bottom, the concentrations may be too high, causing maximum cell death even at the lowest concentration. Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to capture the full dynamic range of the response.
-
-
Possible Cause 2: Compound instability.
-
Solution: As mentioned, prepare fresh dilutions of this compound for each experiment to avoid degradation that could affect its potency.
-
Issue 3: Higher than expected IC50 values.
-
Possible Cause 1: Cell density.
-
Solution: A high cell seeding density can lead to a higher apparent IC50 value as more compound is required to affect a larger number of cells. Optimize the cell seeding density for your specific cell line and assay duration.
-
-
Possible Cause 2: Serum protein binding.
-
Solution: Components in fetal bovine serum (FBS) can bind to this compound, reducing its bioavailability to the cells. Consider reducing the serum concentration during the treatment period, but be mindful that this can also affect cell health and proliferation.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colorectal Cancer | Not Specified | 24 | 48.2 |
| A549 | Lung Carcinoma | Not Specified | Not Specified | > 41.6 µg/mL |
| DLD-1 | Colorectal Adenocarcinoma | Not Specified | Not Specified | > 47.4 µg/mL |
| Molt | Lymphoblastoid | Not Specified | Not Specified | Not Specified |
| Raji | Lymphoblastoid | Not Specified | Not Specified | Not Specified |
Table 2: Cytotoxicity of this compound Derivatives and Related Stilbenoids
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| This compound monomethyl ether | A549 | Lung Carcinoma | Not Specified | Not Specified | 25.4 |
| This compound monomethyl ether | DLD-1 | Colorectal Adenocarcinoma | Not Specified | Not Specified | 20.1 |
| Pterostilbene | OECM-1 | Oral Squamous Carcinoma | MTT | 72 | 40.19 |
| Pterostilbene | HSC-3 | Oral Squamous Carcinoma | MTT | 72 | > 50 |
| Pterostilbene | HCT-116 | Colorectal Cancer | Not Specified | 48 | 13.82 - 35.73 |
| Pterostilbene | HT-29 | Colon Cancer | Not Specified | 48 | ~15 |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
2. MTT Cytotoxicity Assay Protocol for this compound
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Caption: this compound's modulation of key signaling pathways leading to apoptosis.
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Cyclodextrin encapsulation to improve Pinosylvin stability and solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cyclodextrin encapsulation to enhance the stability and solubility of pinosylvin.
Frequently Asked Questions (FAQs)
Q1: Why is cyclodextrin encapsulation necessary for this compound?
A1: this compound, a stilbenoid with promising pharmacological properties, suffers from poor water solubility and instability, which limits its therapeutic application.[1] Cyclodextrin encapsulation is a widely used technique to improve the physicochemical properties of such compounds.[2][3][4] By forming inclusion complexes, cyclodextrins can enhance the solubility, stability, and bioavailability of guest molecules like this compound.[2][4][5]
Q2: Which type of cyclodextrin is most effective for encapsulating this compound?
A2: Studies have shown that modified β-cyclodextrins are generally more effective than natural α-, β-, and γ-cyclodextrins for complexing with this compound.[6][7] Specifically, hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated the highest complexation constant (KF) with this compound, indicating a strong interaction and efficient encapsulation.[6][7][8]
Q3: What is the typical stoichiometry of the this compound-cyclodextrin complex?
A3: The complexation of this compound with various cyclodextrins, including natural and modified ones, typically follows a 1:1 stoichiometry.[6][7][8] This means that one molecule of this compound is encapsulated within one molecule of cyclodextrin.
Q4: How does pH and temperature affect the encapsulation process?
A4: The formation of this compound-cyclodextrin inclusion complexes is influenced by both pH and temperature. A decrease in the complexation constant has been observed with an increase in temperature.[6][7] Furthermore, the deprotonation of the hydroxyl groups of this compound at higher pH can lead to a significant decrease in the complexation constant values.[6][7]
Q5: What are the key benefits of encapsulating this compound in cyclodextrins?
A5: The primary benefits of encapsulating this compound in cyclodextrins include:
-
Enhanced Aqueous Solubility: Cyclodextrin complexes significantly increase the solubility of poorly water-soluble drugs.[5][9]
-
Improved Stability: Encapsulation protects the guest molecule from degradation caused by factors like light, heat, and oxidation.[4][5]
-
Increased Bioavailability: By improving solubility and stability, cyclodextrin encapsulation can lead to enhanced bioavailability of the active compound.[2][3]
-
Controlled Release: The complex can be designed to release the active compound in a controlled manner.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - Inappropriate cyclodextrin type.- Suboptimal molar ratio of this compound to cyclodextrin.- Inefficient preparation method.- Unfavorable pH or temperature during complexation. | - Use a modified β-cyclodextrin like HP-β-CD which has a high affinity for this compound.[6][7]- Optimize the molar ratio; a 1:1 ratio is often a good starting point.[6][7]- Experiment with different preparation methods such as freeze-drying or co-precipitation, which are generally effective.[10]- Control the pH to maintain this compound in its protonated form and conduct the process at a lower temperature to favor the exothermic complexation.[6][7] |
| Precipitation of the Complex | - The concentration of the complex has exceeded its solubility limit. | - This is characteristic of B-type phase-solubility diagrams, indicating the formation of an insoluble complex.[11][12]- Adjust the concentrations of this compound and cyclodextrin to stay within the soluble range as determined by a phase solubility study. |
| Inconsistent Results in Characterization | - Incomplete complex formation.- Presence of uncomplexed this compound or cyclodextrin.- Inappropriate analytical technique. | - Ensure the chosen preparation method is carried out to completion.- Purify the complex by washing with a solvent in which the free drug is soluble but the complex is not.[13]- Use a combination of analytical techniques (e.g., 1H NMR, FTIR, DSC, and SEM) to confirm the formation and characteristics of the inclusion complex.[14][15] |
| Poor Stability of the Final Product | - Inadequate encapsulation.- Degradation during the preparation process (e.g., high temperature).- Improper storage conditions. | - Confirm successful encapsulation and high efficiency using characterization techniques.- Use preparation methods that do not involve high heat, such as freeze-drying.- Store the complex in a cool, dark, and dry place to minimize degradation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/ml | [16] |
| DMSO | ~10 mg/ml | [16] |
| Dimethyl formamide (DMF) | ~10 mg/ml | [16] |
| 1:50 Ethanol:PBS (pH 7.2) | ~0.01 mg/ml | [16] |
| 1:50 DMF:PBS (pH 7.2) | ~0.01 mg/ml | [16] |
Table 2: Complexation Constants (KF) of this compound and Related Stilbenoids with Different Cyclodextrins
| Stilbenoid | Cyclodextrin | KF (M-1) | Reference |
| This compound | α-CD | Lower than β-CD | [6][7] |
| β-CD | More efficient than α- and γ-CD | [6][7] | |
| γ-CD | Lower than β-CD | [6][7] | |
| HP-β-CD | 12112 ± 761 | [6][7][8] | |
| Methyl-β-CD | Higher than natural CDs | [6][7] | |
| Ethyl-β-CD | Higher than natural CDs | [6][7] | |
| Pinostilbene | HP-β-CD | 10074.45 ± 503.72 | [1] |
| Oxyresveratrol | β-CD | - | [17] |
| HP-β-CD | 35864.72 ± 3415.89 | [17] |
Experimental Protocols
Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
This method is widely used to obtain a solid, amorphous complex with good stability.
Methodology:
-
Dissolution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water to a specific concentration. Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).[16]
-
Mixing: Slowly add the this compound solution to the aqueous cyclodextrin solution with constant stirring.
-
Equilibration: Continue stirring the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The container should be protected from light.
-
Freezing: Freeze the resulting aqueous solution at a low temperature (e.g., -80°C).
-
Lyophilization: Dry the frozen sample using a freeze-dryer until a fine powder is obtained. This process removes the water by sublimation, leaving the solid inclusion complex.
-
Storage: Store the resulting powder in a desiccator in the dark.
Characterization by Phase Solubility Study
This experiment is crucial for determining the stoichiometry and the apparent stability constant (Ks) of the complex.[18][19]
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP-β-CD) in a buffered solution of a specific pH.
-
Addition of this compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separation: Separate the undissolved this compound from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of dissolved this compound in the supernatant of each sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stoichiometry and calculate the stability constant of the complex.
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-cyclodextrin complexes.
Caption: Logical relationship of cyclodextrin encapsulation to address this compound's limitations.
References
- 1. mdpi.com [mdpi.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Complexation of this compound, an analogue of resveratrol with high antifungal and antimicrobial activity, by different types of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. humapub.com [humapub.com]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
- 15. mdpi.com [mdpi.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Pinosylvin oxidation during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice for preventing the oxidation of Pinosylvin during experimental procedures. This compound, a stilbenoid with significant antioxidant, anti-inflammatory, and other biological activities, is susceptible to degradation, which can impact experimental reproducibility and accuracy.[1][2][3] This resource offers frequently asked questions (FAQs) and troubleshooting protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a natural stilbenoid compound, chemically known as (E)-5-(2-phenylethenyl)benzene-1,3-diol. Like other stilbenoids, it possesses potent antioxidant properties, which also make it prone to oxidation when exposed to air, light, and certain chemical environments.[4] Degradation can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental results.
Q2: What are the main factors that cause this compound oxidation?
A2: The primary factors that contribute to the degradation of this compound and other stilbenoids include:
-
Exposure to Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Light Exposure: this compound is sensitive to light, particularly UV radiation, which can induce photo-oxidation and isomerization from the more active trans-form to the cis-form.[4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.
-
High pH (Alkaline Conditions): Stilbenoids are generally less stable in alkaline solutions.
-
Presence of Metal Ions: Metal ions can catalyze oxidative reactions.
Q3: How should I store this compound to ensure its long-term stability?
A3: Proper storage is critical for maintaining the integrity of your this compound stock. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed, light-proof container. |
| In Anhydrous Solvent (e.g., DMSO, Ethanol) | -80°C | ≥ 1 year | Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. Use amber vials to protect from light. |
Data compiled from publicly available product information sheets.
Q4: I'm observing inconsistent results in my cell culture experiments. Could this compound degradation be the cause?
A4: Yes, inconsistent results are a common sign of compound instability. If this compound degrades in your cell culture medium, the effective concentration will decrease over the course of the experiment, leading to variability. It is recommended to prepare fresh this compound working solutions for each experiment and minimize the exposure of the stock solutions to ambient conditions.
Troubleshooting Guides
Problem 1: Rapid degradation of this compound in aqueous solutions.
-
Symptom: Loss of this compound concentration over a short period in buffers or cell culture media, which can be confirmed by analytical methods like HPLC.
-
Cause: this compound has limited stability in aqueous environments, which can be exacerbated by the presence of oxygen, light, and neutral to alkaline pH.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. Do not store aqueous solutions for more than a day.
-
Use Degassed Buffers: Before dissolving this compound, degas your aqueous buffer or medium to remove dissolved oxygen. This can be done by sparging with an inert gas like argon or nitrogen.
-
pH Control: Maintain the pH of the solution in the slightly acidic to neutral range if your experimental conditions permit.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air in the headspace.
-
Problem 2: Suspected photo-degradation of this compound.
-
Symptom: Reduced efficacy of this compound in experiments conducted under normal laboratory lighting.
-
Cause: this compound is sensitive to light, which can cause both degradation and isomerization.[4]
-
Solutions:
-
Use Amber Vials: Store and handle this compound solutions in amber or other light-protecting vials.
-
Work in Low-Light Conditions: When preparing and using this compound solutions, dim the laboratory lights or work in a darkened area as much as possible.
-
Wrap Experimental Setups: If experiments are long-term, consider wrapping culture plates or flasks in aluminum foil to protect them from light.
-
Problem 3: Inconsistent results and potential for oxidation during solution preparation.
-
Symptom: High variability between experimental replicates.
-
Cause: Oxidation can occur during the handling and preparation of this compound solutions.
-
Solutions:
-
Use an Inert Atmosphere: For maximum stability, handle solid this compound and prepare stock solutions in a glove box or under a gentle stream of an inert gas like nitrogen or argon.
-
Purge Solvents: Before adding to the this compound solid, purge the solvent with an inert gas to remove dissolved oxygen.
-
Consider Stabilizers: For some applications, the addition of a compatible antioxidant may be beneficial. Common antioxidants used to stabilize oxidation-prone compounds include ascorbic acid (vitamin C), butylated hydroxytoluene (BHT), and vitamin E.[5] The choice of antioxidant will depend on its solubility and compatibility with the experimental system. Always run appropriate controls to ensure the antioxidant itself does not interfere with the experiment.
-
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen) with tubing
-
Sterile syringes and needles
Procedure:
-
Pre-weigh this compound: In an analytical balance, carefully weigh the desired amount of this compound powder into a sterile, amber glass vial.
-
Inert Gas Purge: Place the vial in a desiccator or under a gentle stream of inert gas for 5-10 minutes to displace any air.
-
Solvent Preparation: Purge the anhydrous DMSO by bubbling the inert gas through it for 10-15 minutes.
-
Dissolution: Under the inert gas atmosphere, add the purged DMSO to the vial containing the this compound powder to achieve the desired stock concentration.
-
Mixing: Cap the vial tightly and vortex until the this compound is completely dissolved. Sonication can be used if necessary.
-
Final Purge and Storage: Briefly purge the headspace of the vial with the inert gas before tightly sealing the cap. Store the stock solution at -80°C.
Protocol for Monitoring this compound Stability by UV-Vis Spectroscopy
This protocol provides a basic method for assessing the stability of this compound in a solution over time by monitoring changes in its UV absorbance spectrum.
Materials:
-
This compound solution to be tested
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate blank solvent
Procedure:
-
Initial Spectrum: Immediately after preparing the this compound solution, measure its UV-Vis spectrum (typically from 200 to 400 nm). This compound has characteristic absorbance maxima around 300-310 nm.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its UV-Vis spectrum.
-
Data Analysis: Compare the spectra over time. A decrease in the absorbance at the characteristic maxima indicates degradation of the this compound molecule. The appearance of new peaks may suggest the formation of degradation products. The degradation kinetics can be modeled from the change in absorbance over time.[6][7][8][9][10]
Visualizations
References
- 1. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fagronacademy.us [fagronacademy.us]
- 6. researchgate.net [researchgate.net]
- 7. UV degradation kinetics and modeling of pharmaceutical compounds in laboratory grade and surface water via direct and indirect photolysis at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical (UV-vis/H2O2) degradation of carotenoids: Kinetics and molecular end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics of target compounds and correlations with spectral indices during UV/H2O2 post-treatment of biologically treated acrylonitrile wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Pinosylvin Versus Resveratrol: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinosylvin and resveratrol, two naturally occurring stilbenoids, have garnered significant attention for their potential anticancer properties. Both compounds, found in various plant sources, exhibit a range of biological activities, including the ability to modulate key cellular processes involved in cancer development and progression. This guide provides an objective comparison of the anticancer activity of this compound and resveratrol, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data comparing the biological activities of this compound and resveratrol. It is important to note that direct comparative studies on their anticancer effects in the same cancer cell lines are limited. The data presented for anticancer activity compares resveratrol with pterostilbene, a close structural analog of this compound.
Table 1: Comparison of IC50 Values for Inhibition of Cell Viability
| Compound | Cell Line | IC50 (µM) | Reference |
| Pterostilbene | HCT116 (Colon Cancer) | ~12 | [1] |
| Resveratrol | HCT116 (Colon Cancer) | ~25 | [1] |
| Pterostilbene | HT29 (Colon Cancer) | ~15 | [1] |
| Resveratrol | HT29 (Colon Cancer) | ~65 | [1] |
| Pterostilbene | Caco-2 (Colon Cancer) | ~75 | [1] |
| Resveratrol | Caco-2 (Colon Cancer) | >100 | [1] |
| Resveratrol | A549 (Lung Cancer) | 25.5 | [2] |
| Resveratrol | MDA-MB-231 (Breast Cancer) | 144 | [3] |
| Resveratrol | CAL-27 (Oral Cancer) | 70 µg/mL | [4] |
| Resveratrol | KB (Oral Cancer) | 145 µg/mL | [4] |
| Resveratrol | SCC-25 (Oral Cancer) | 125 µg/mL | [4] |
| Resveratrol | A431 (Skin Cancer) | 42 | [5] |
Table 2: Comparison of IC50 Values for Anti-inflammatory Activity
| Compound | Parameter | Cell Line | IC50 (µM) | Reference |
| This compound | PGE2 Production | RAW 264.7 | 10.6 | [6] |
| Resveratrol | PGE2 Production | RAW 264.7 | 20.8 | [6] |
| This compound | NO Production | RAW 264.7 | 39.9 | [7] |
Mechanisms of Anticancer Activity
Both this compound and resveratrol exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.
Induction of Apoptosis
Studies have shown that both this compound and its analog pterostilbene are potent inducers of apoptosis in cancer cells.
-
This compound has been demonstrated to induce apoptosis in leukemia cells (THP-1 and U937) through caspase-3 activation and the flip-flop of phosphatidylserine[8].
-
Pterostilbene , in a direct comparison with resveratrol, showed stronger apoptosis-inducing effects in colon cancer cells, as evidenced by a higher percentage of annexin V positive cells and increased levels of cleaved caspase-3 and PARP[1].
Cell Cycle Arrest
Both compounds have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to a halt in cell division.
-
This compound has been reported to induce cell cycle arrest, contributing to its antiproliferative properties[9].
-
Resveratrol has been observed to cause cell cycle arrest at various phases, including G1/S and G2/M, in different cancer cell lines[4].
Modulation of Signaling Pathways
This compound and resveratrol have been found to target multiple signaling pathways that are often dysregulated in cancer.
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer progression.[7][10] These include:
-
MAPK/ERK Pathway: this compound can inhibit the phosphorylation of ERK1/2, a key component of the MAPK/ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.
-
PI3K/Akt Pathway: this compound can suppress the PI3K/Akt signaling pathway, another critical regulator of cell growth, survival, and metabolism.
-
FAK/c-Src/ERK Pathway: By targeting this pathway, this compound can interfere with cell adhesion, migration, and invasion.
-
PI3K/Akt/GSK-3β Pathway: Modulation of this pathway by this compound can impact cell proliferation and survival.
Caption: this compound's inhibitory effects on key cancer signaling pathways.
Resveratrol Signaling Pathways
Resveratrol is known to interact with a wide array of molecular targets and signaling pathways. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Resveratrol can inhibit this central pathway, thereby suppressing cancer cell growth, proliferation, and survival.
-
NF-κB Pathway: By inhibiting the NF-κB signaling pathway, resveratrol can reduce inflammation and prevent the expression of genes involved in cell survival and proliferation.
-
Wnt/β-catenin Pathway: Resveratrol has been shown to interfere with the Wnt/β-catenin pathway, which is crucial for cancer cell proliferation and stemness.
-
JAK/STAT Pathway: Resveratrol can inhibit the JAK/STAT signaling pathway, which is involved in cell growth, differentiation, and survival[6].
References
- 1. Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: a side by side comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative antiproliferative and apoptotic effects of resveratrol, epsilon-viniferin and vine-shots derived polyphenols (vineatrols) on chronic B lymphocytic leukemia cells and normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Pinosylvin and Pterostilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a critical underlying factor in a multitude of diseases, including arthritis, neurodegenerative disorders, cardiovascular disease, and cancer. Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their potent anti-inflammatory and antioxidant properties. Among them, Pinosylvin, primarily found in the heartwood of Pinus species, and Pterostilbene, a key compound in blueberries, have emerged as promising therapeutic candidates. Both are structural analogs of resveratrol but exhibit distinct pharmacological profiles. This guide provides an objective, data-driven comparison of the anti-inflammatory effects of this compound and Pterostilbene, focusing on their mechanisms of action, supported by experimental data and detailed protocols to aid in research and development.
Comparative Efficacy in Modulating Inflammatory Markers
Both this compound and Pterostilbene exert their anti-inflammatory effects by suppressing the production of key inflammatory mediators. Quantitative data from various in vitro and in vivo studies are summarized below to facilitate a direct comparison of their potency.
Table 1: Inhibition of Pro-inflammatory Enzymes and Their Products
| Compound | Target | Assay System | Concentration / Dose | Inhibition | Reference |
| This compound | iNOS | LPS-stimulated RAW 264.7 cells | Dose-dependent | Suppressed protein & gene expression | [1] |
| COX-2 | LPS-stimulated RAW 264.7 cells | Dose-dependent | Suppressed protein & gene expression | [1] | |
| NO Production | LPS-stimulated RAW 264.7 cells | IC50: 39.9 µM | - | [2] | |
| PGE2 Production | LPS-stimulated RAW 264.7 cells | IC50: 10.6 µM | - | [3] | |
| Pterostilbene | iNOS | LPS-stimulated RAW 264.7 cells | Dose-dependent | Blocked protein & mRNA expression | [4] |
| COX-2 | LPS-stimulated RAW 264.7 cells | Dose-dependent | Blocked protein & mRNA expression | [4] | |
| NO Production | IL-1β-stimulated chondrocytes | 10-20 µM | Significant inhibition | [5][6] | |
| PGE2 Production | MCAO rat model | 25 mg/kg | Significant reduction | [7] | |
| COX-2 | HT-29 colon cancer cells | 50 µM | Markedly blocked induction | [8] |
Table 2: Modulation of Pro-inflammatory Cytokines
| Compound | Target Cytokine | Assay System | Concentration / Dose | Effect | Reference |
| This compound | IL-6 | In vivo (Carrageenan-induced paw edema) | 30 mg/kg | Significant downregulation | [2] |
| IL-6 | In vitro | IC50: 32.1 µM | - | [3] | |
| MCP-1 | In vitro | IC50: 38.7 µM | - | [3] | |
| TNF-α | LPS-stimulated RAW 264.7 cells | 40 µM | Significant inhibition of release | [3] | |
| Pterostilbene | IL-1β | LPS-stimulated HT-29 cells | 50 µM | Significant mRNA inhibition | [8] |
| TNF-α | LPS-stimulated HT-29 cells | - | Down-regulated mRNA levels | [8] | |
| IL-1β, IL-6, TNF-α | Neonatal rat HI model | 50 mg/kg | Reduced levels | [9] | |
| IL-6, TNF-α | LPS-stimulated BV-2 microglia | 1-30 µM | Significant inhibition of production | [10] |
Table 3: In Vivo Comparative Study in Adjuvant Arthritis (AA) Model
| Compound (30 mg/kg) | Hind Paw Volume (HPV) | Chemiluminescence (CL) of Joint | Myeloperoxidase (MPO) Activity | Conclusion | Reference |
| This compound | Decreased | Decreased | Decreased | Beneficial anti-inflammatory & antioxidant effect | [11] |
| Pterostilbene | No effect | Partial effect | No effect | Only partial antioxidant effect observed | [11] |
Mechanisms of Action: Key Signaling Pathways
This compound and Pterostilbene modulate multiple signaling pathways to orchestrate their anti-inflammatory response. While there is significant overlap, the extent and specific targets within these pathways may differ.
Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades are central to the inflammatory response, regulating the expression of iNOS, COX-2, and pro-inflammatory cytokines. Both compounds are effective inhibitors of these pathways.
-
This compound suppresses NF-κB activation by inhibiting the degradation of its inhibitory protein, IκB-α[1]. It also modulates MAPK (ERK, JNK) and PI3K/Akt signaling to reduce inflammation[2][12][13].
-
Pterostilbene has been shown to block NF-κB activation, preventing the nuclear translocation of the p65 subunit[4][9][14]. Its anti-inflammatory effects are also mediated through the inhibition of p38 MAPK and ERK1/2 signaling[4][8][15].
Activation of Antioxidant Pathways: Nrf2
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, such as Heme Oxygenase-1 (HO-1). Activation of the Nrf2 pathway is a key mechanism for resolving oxidative stress, which is intimately linked with inflammation.
-
This compound has been shown to activate the Nrf2 pathway, upregulating the expression of HO-1 and protecting cells from oxidative stress[2][16][17].
-
Pterostilbene is also a potent activator of Nrf2[18][19]. It promotes Nrf2 nuclear translocation, leading to the induction of downstream antioxidant enzymes, thereby mitigating inflammation and oxidative damage[5][20]. Pterostilbene's activation of Nrf2 has been shown to subsequently inhibit the TLR-4/MyD88/NF-κB pathway[21][22].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for evaluating the anti-inflammatory effects of this compound and Pterostilbene.
General Experimental Workflow
The typical workflow for in vitro assessment involves cell culture, induction of inflammation, treatment with the test compounds, and subsequent analysis of inflammatory markers.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA). After 24 hours, the medium is replaced. Cells are pre-treated with various concentrations of this compound or Pterostilbene (typically dissolved in DMSO, final concentration <0.1%) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like Lipopolysaccharide (LPS, e.g., 1 µg/mL) and incubated for a specified period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody.
-
Add standards and samples (cell culture supernatant) to the wells.
-
Add a detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Add the substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis
-
Principle: Detects specific proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB, p38) in cell lysates.
-
Protocol:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
-
Conclusion
Both this compound and Pterostilbene are potent natural stilbenoids with significant anti-inflammatory properties. They effectively suppress the expression and production of key inflammatory mediators, including iNOS, COX-2, NO, PGE2, and various pro-inflammatory cytokines. Their mechanisms of action converge on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways and the activation of the protective Nrf2 antioxidant pathway.
Available data suggests potential differences in their potency and efficacy. The direct in vivo comparison in an arthritis model indicated that this compound had more pronounced beneficial effects than Pterostilbene at the same dose[11]. Furthermore, in vitro data on PGE2 inhibition suggests this compound may be more potent in specific contexts[3]. However, Pterostilbene is often cited for its superior bioavailability compared to other stilbenoids, which could enhance its in vivo therapeutic potential[14].
Ultimately, the choice between this compound and Pterostilbene for drug development may depend on the specific inflammatory condition being targeted, the desired therapeutic window, and their respective pharmacokinetic and safety profiles. This guide provides the foundational data and methodologies to support further investigation into these promising anti-inflammatory agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pterostilbene inhibits inflammation and ROS production in chondrocytes by activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo effect of this compound and pterostilbene in the animal model of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 15. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]
- 16. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]
- 19. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pterostilbene reduces endothelial cell apoptosis by regulation of the Nrf2-mediated TLR-4/MyD88/NF-κB pathway in a rat model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pterostilbene reduces endothelial cell apoptosis by regulation of the Nrf2-mediated TLR-4/MyD88/NF-κB pathway in a rat model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the in vivo efficacy of Pinosylvin in a mouse model of arthritis
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Pinosylvin in preclinical arthritis models, benchmarked against established treatments.
This guide provides an objective comparison of this compound's performance with alternative arthritis therapies in animal models, supported by experimental data. It aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate this compound's potential as a novel therapeutic agent for inflammatory arthritis.
Comparative Efficacy of this compound and Standard Arthritis Treatments
While direct head-to-head studies of this compound against common anti-arthritic drugs in a chronic mouse model of arthritis are not yet available in published literature, this guide consolidates existing in vivo data for this compound and compares it with data from established treatments like Methotrexate and Celecoxib in relevant preclinical models.
Data Summary from an Acute Mouse Model of Inflammation:
In a carrageenan-induced paw inflammation model in C57BL/6 mice, a model of acute inflammation, this compound demonstrated significant anti-inflammatory effects.
| Treatment Group | Dosage | Key Findings | Reference |
| This compound | 30 mg/kg | Significantly reduced the production of inflammatory cytokines IL-6 and MCP-1, as well as nitric oxide (NO).[1][2] | [1][2] |
| This compound | 100 mg/kg | Exerted a clear anti-inflammatory effect, showing 80% inhibition of paw inflammation.[3][4] | [3][4] |
Data Summary from a Rat Model of Adjuvant-Induced Arthritis:
In the adjuvant-induced arthritis (AA) model in rats, a widely used model for rheumatoid arthritis, this compound has shown beneficial effects on both clinical and biochemical parameters of the disease.
| Treatment Group | Dosage | Key Findings | Reference |
| This compound (PIN) | 30 mg/kg/day (oral) | Significantly decreased hind paw volume on days 14 and 28. Reduced joint chemiluminescence and myeloperoxidase (MPO) activity in joint homogenates.[5] | [5] |
| Pterostilbene (PTE) | 30 mg/kg/day (oral) | No significant effect on hind paw volume or MPO activity.[5] | [5] |
Comparative Data for Standard Treatments in a Collagen-Induced Arthritis (CIA) Mouse Model:
The Collagen-Induced Arthritis (CIA) mouse model is a gold-standard model for studying rheumatoid arthritis. The following tables summarize the efficacy of Methotrexate (a disease-modifying antirheumatic drug - DMARD) and Celecoxib (a nonsteroidal anti-inflammatory drug - NSAID) in this model.
Methotrexate in CIA Mouse Model:
| Treatment Group | Dosage | Key Findings | Reference |
| Methotrexate (MTX) | 20 mg/kg/week (subcutaneous) | Significantly lower Disease Activity Scores (DAS) and paw volume (PV) compared to untreated disease mice.[6] | [6] |
| Methotrexate (MTX) | Not specified | Ameliorated arthritic severity and joint destruction. Reduced levels of inflammatory cytokines including IL-1β and TNF-α.[7] | [7] |
Celecoxib in CIA Mouse Model:
| Treatment Group | Dosage | Key Findings | Reference |
| Celecoxib | 5 mg/kg/day | In combination with Cilostazol, significantly reduced hindlimb paw thickness.[8] | [8] |
| Celecoxib | 10 mg/kg/day | Prevented bone loss adjacent to inflamed joints and significantly decreased bone resorption in a rat CIA model.[9] | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Mice:
This model is used to assess acute inflammation.
-
Animals: Male C57BL/6 mice.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the mouse's hind paw.
-
Treatment: this compound is typically administered orally or intraperitoneally at specified doses prior to carrageenan injection.
-
Outcome Measures: Paw volume or thickness is measured at various time points after carrageenan injection using a plethysmometer. Levels of inflammatory mediators (e.g., cytokines, NO) in the paw tissue or serum can also be quantified.[1][2]
Adjuvant-Induced Arthritis (AA) in Rats:
This is a widely used model for chronic inflammatory arthritis.
-
Animals: Male Lewis rats.
-
Induction of Arthritis: A single intradermal injection of Mycobacterium butyricum suspended in incomplete Freund's adjuvant is administered at the base of the tail.
-
Treatment: this compound is administered orally on a daily basis, starting from the day of immunization.
-
Outcome Measures: Clinical signs of arthritis are monitored, including changes in hind paw volume. At the end of the study, biochemical markers of inflammation and oxidative stress, such as myeloperoxidase (MPO) activity and chemiluminescence in the joints, are assessed.[5]
Collagen-Induced Arthritis (CIA) in Mice:
The CIA model is considered to be highly relevant to human rheumatoid arthritis.
-
Animals: DBA/1J mice are a commonly used susceptible strain.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Treatment: Therapeutic agents like Methotrexate or Celecoxib are typically administered after the onset of clinical signs of arthritis.
-
Outcome Measures: The severity of arthritis is assessed using a clinical scoring system based on paw swelling and redness. Paw thickness is measured with calipers. Histological analysis of the joints is performed to evaluate inflammation, cartilage destruction, and bone erosion. Levels of inflammatory cytokines and anti-collagen antibodies in the serum are also measured.[6][7][8][9]
Visualizing the Mechanisms and Workflows
Signaling Pathways Potentially Modulated by this compound in Arthritis:
This compound is believed to exert its anti-inflammatory effects by modulating several key signaling pathways involved in the pathogenesis of arthritis. These include the NF-κB, PI3K/Akt, and JAK/STAT pathways.
Caption: this compound's potential anti-inflammatory mechanisms.
General Experimental Workflow for In Vivo Arthritis Studies:
The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic compound in a mouse model of arthritis.
Caption: A typical in vivo arthritis study workflow.
References
- 1. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. In vivo effect of this compound and pterostilbene in the animal model of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitarget-based cotreatment with cilostazol and celecoxib synergistically suppresses collagen-induced arthritis in mice by enhancing interleukin-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Pinosylvin Derivatives Showcase Enhanced Biological Activities Over Parent Compound
A comprehensive review of recent experimental data reveals that synthetic derivatives of pinosylvin, a naturally occurring stilbenoid, exhibit superior efficacy in anticancer, anti-inflammatory, and antioxidant applications when compared to the parent compound. Modifications to the core this compound structure have yielded analogues with significantly improved potency, highlighting promising avenues for the development of novel therapeutics.
This guide provides a detailed comparison of the biological activities of this compound and its derivatives, supported by quantitative data from key studies. It is intended for researchers, scientists, and professionals in the field of drug development.
Anti-Inflammatory Activity: Derivatives Outperform this compound in Suppressing Pro-inflammatory Mediators
A key study by Park et al. (2004) demonstrated that specific synthetic derivatives of this compound are more potent inhibitors of prostaglandin E2 (PGE2) production, a key mediator of inflammation, than the parent compound. The study evaluated a series of this compound analogues in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Notably, 3,5-dimethoxy-trans-stilbene and 3-hydroxy-5-benzyloxy-trans-stilbene showed significantly greater inhibition of PGE2 production than this compound itself. The increased lipophilicity of these derivatives is suggested to contribute to their enhanced activity.
| Compound | PGE2 Inhibition IC50 (µM) |
| This compound | 10.6 |
| 3,5-Dimethoxy-trans-stilbene | < 10 |
| 3-Hydroxy-5-benzyloxy-trans-stilbene | < 10 |
| This compound monomethyl ether | 18.2 |
| Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene) | > 50 |
| Resveratrol | 20.8 |
Caption: Comparative inhibitory effects of this compound and its derivatives on PGE2 production.
Experimental Protocol: Inhibition of PGE2 Production in RAW 264.7 Cells
Cell Culture and Treatment: Mouse macrophage RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere. Cells were pre-treated with various concentrations of this compound or its derivatives for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
PGE2 Assay: The concentration of PGE2 in the culture medium was determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The percentage of inhibition was calculated by comparing the PGE2 concentration in treated cells to that in LPS-stimulated, untreated cells. The IC50 value, the concentration of the compound that causes 50% inhibition of PGE2 production, was then determined.
Below is a workflow diagram illustrating the experimental process for evaluating the anti-inflammatory effects of this compound derivatives.
Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.
Anticancer Activity: Enhanced Cytotoxicity of this compound Derivatives in Cancer Cell Lines
Emerging evidence suggests that derivatives of this compound can exhibit superior anticancer activity compared to the parent compound. While comprehensive comparative studies are still developing, preliminary data indicates that modifications, such as prenylation, can significantly enhance cytotoxicity against various cancer cell lines.
For instance, a prenylated stilbene derivative, chiricanine A, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), and similar structural modifications are being explored for their anticancer potential. Further research is needed to establish a broad comparative dataset for the anticancer effects of a range of this compound derivatives.
A proposed signaling pathway for the anticancer action of this compound and its derivatives involves the induction of apoptosis through the modulation of key cellular signaling cascades.
Caption: Proposed apoptotic signaling pathway induced by this compound and its derivatives.
Antioxidant Activity: A Complex Relationship Between Structure and Radical Scavenging
The antioxidant properties of this compound and its derivatives are influenced by their chemical structure, particularly the number and position of hydroxyl groups. A comparative study on the antioxidative effects of resveratrol, this compound, and pterostilbene revealed differing mechanisms of action.
The study, which utilized luminol-enhanced chemiluminescence, found that while all three compounds inhibited reactive oxygen species (ROS) production, this compound primarily influenced intracellular ROS, whereas pterostilbene acted on extracellular ROS. This suggests that specific derivatives can be designed to target oxidative stress in different cellular compartments.
| Compound | Primary Site of Antioxidant Action |
| This compound | Intracellular |
| Pterostilbene | Extracellular |
| Resveratrol | Intracellular & Extracellular |
Caption: Differential sites of action for the antioxidant activity of stilbenoids.
Experimental Protocol: Luminol-Enhanced Chemiluminescence Assay
Sample Preparation: Whole blood or isolated polymorphonuclear leukocytes (PMNLs) are used.
Assay Procedure: The production of reactive oxygen species (ROS) is stimulated using phorbol-myristate-acetate (PMA). The chemiluminescence generated by the reaction of ROS with luminol (for total ROS) or isoluminol (for extracellular ROS) is measured in the presence and absence of the test compounds (this compound and its derivatives) at various concentrations (e.g., 0.01-100 µM).
Data Analysis: The inhibition of chemiluminescence by the test compounds is calculated relative to the control (PMA-stimulated cells without any inhibitor). This provides a measure of the antioxidant activity.
Conclusion
The available evidence strongly indicates that synthetic derivatives of this compound can offer significant advantages over the parent compound in terms of anti-inflammatory, anticancer, and antioxidant efficacy. The enhanced potency of these derivatives underscores the potential of targeted chemical modifications to improve the therapeutic profile of natural products. Further research, particularly comprehensive comparative studies on the anticancer and antioxidant activities of a wider range of this compound analogues, is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for future drug development.
In Vitro Validation of Pinosylvin's Neuroprotective Effects Against Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of pinosylvin against oxidative stress, benchmarked against two other well-researched neuroprotective agents: resveratrol and ferulic acid. The information presented is curated from peer-reviewed scientific literature to support researchers and professionals in the field of neuropharmacology and drug development.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound, resveratrol, and ferulic acid from various in vitro studies. These studies utilize different neuronal cell models and oxidative stressors, providing a broad overview of their potential therapeutic applications.
Table 1: Comparative Effects on Cell Viability and Cytotoxicity
| Compound | Cell Line | Oxidative Stressor | Concentration | Effect on Cell Viability (MTT Assay) | Effect on Cytotoxicity (LDH Assay) | Reference |
| This compound | PC12 | OGD/R | 10 µM | Increased cell viability (data not quantified) | Reduced LDH release | |
| ARPE-19 | Hydroquinone | 5 µM | Significantly enhanced cell survival | Not Reported | [1] | |
| ARPE-19 | Hydroquinone | 10 µM | Significantly enhanced cell survival | Not Reported | [1] | |
| Resveratrol | PC12 | H₂O₂ | 50 µM | 60.4% cell recovery | Reduced LDH activity | [2] |
| Embryonic Neural Stem Cells | H₂O₂ | 100-250 µM | Decreased H₂O₂-induced cell death by 35% | Reduced LDH leakage | [3] | |
| PC12 | Paraquat | 25, 50, 75 µM | Increased cell viability | Reduced LDH activity | [4] | |
| Ferulic Acid | PC12 | Hypoxia | 1 µM | Increased cell viability by 35% | Reduced LDH release by 29% | [5] |
| PC12 | H₂O₂ | 100 µM | Significantly protected against H₂O₂-induced toxicity | Not Reported | [6] | |
| PC12 | H₂O₂ | 400 µM | Significantly protected against H₂O₂-induced toxicity | Not Reported | [6] |
Table 2: Comparative Effects on Apoptosis and Oxidative Stress Markers
| Compound | Cell Line | Oxidative Stressor | Concentration | Effect on Apoptosis | Effect on ROS Production | Reference |
| This compound | PC12 | OGD/R | 10 µM | Decreased cleaved caspase 3 by 45.46% | Not Reported | |
| Resveratrol | PC12 | H₂O₂ | 50 µM | Reduced apoptosis (Hoechst staining) | Not Reported | [2] |
| PC12 | Paraquat | 50 µM | Reduced apoptosis | Reduced ROS levels | [4] | |
| Ferulic Acid | PC12 | Hypoxia | 1, 10 µM | Reduced number of TUNEL-stained cells | Scavenged 38-63% of hypoxia-induced ROS | [5] |
| PC12 | H₂O₂ | Not Specified | Inhibited apoptosis | Reduced H₂O₂-induced ROS production | [7] |
Mechanisms of Neuroprotection: Signaling Pathways
This compound, resveratrol, and ferulic acid exert their neuroprotective effects through the modulation of key signaling pathways involved in the cellular response to oxidative stress.
This compound's Neuroprotective Signaling Pathway
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage.[8][9] Additionally, this compound is implicated in the induction of PINK1/Parkin-mediated mitophagy, a process that removes damaged mitochondria, thereby reducing a major source of intracellular ROS.
Resveratrol's Neuroprotective Signaling Pathway
Resveratrol also activates the Nrf2/HO-1 signaling pathway to combat oxidative stress.[10][11] Furthermore, it has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[12] The activation of ERK1/2, a member of the MAPK family, is another key mechanism through which resveratrol confers neuroprotection.[13]
Ferulic Acid's Neuroprotective Signaling Pathway
Ferulic acid has been demonstrated to exert its neuroprotective effects by inhibiting the TLR4/MyD88 signaling pathway, which is involved in inflammatory responses that can exacerbate oxidative stress.[14] Similar to this compound and resveratrol, ferulic acid also activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.[15] Furthermore, it has been shown to modulate the PI3K/Akt and ERK signaling pathways.[15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Experimental Workflow for In Vitro Neuroprotection Assays
The general workflow for assessing the neuroprotective effects of a compound in vitro involves several key steps, from initial cell culture to the final data analysis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with the test compound for the desired duration, followed by the addition of the oxidative stressor.
-
MTT Addition: After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
Reaction Setup: In a new 96-well plate, add 50 µL of the supernatant to each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
DCFH-DA Assay for Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).
-
Cell Loading: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C.
-
Staining and Visualization: If using an indirect method, incubate with a fluorescently labeled antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
This guide provides a comparative overview of the in vitro neuroprotective effects of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the field. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency of these promising neuroprotective agents.
References
- 1. This compound-mediated protection against oxidative stress in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of imine resveratrol alleviate oxidative stress‐induced neurotoxicity in PC12 cells via activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of resveratrol on hydrogen peroxide-induced oxidative stress in embryonic neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ferulic acid protects PC12 neurons against hypoxia by inhibiting the p-MAPKs and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppj.phypha.ir [ppj.phypha.ir]
- 7. Protective Effect of Ferulic Acid against Hydrogen Peroxide Induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential [mdpi.com]
- 10. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol and pinostilbene confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review [mdpi.com]
- 16. Ferulic acid alleviates high fat diet-induced cognitive impairment by inhibiting oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pinosylvin and its Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the biological activities of pinosylvin and its naturally occurring derivative, this compound monomethyl ether. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to inform research and drug development decisions regarding these two stilbenoids.
Executive Summary
This compound and its monomethyl ether, both stilbenoids found predominantly in pines, exhibit a range of promising biological activities. This guide consolidates available data on their anti-inflammatory, antifungal, anticancer, antioxidant, and neuroprotective effects. While both compounds demonstrate significant potential, current research suggests differences in their potency across various biological targets. This compound generally exhibits stronger antifungal and broader anticancer activities, whereas this compound monomethyl ether has shown comparable or, in some cases, more potent anti-inflammatory effects. This analysis highlights the need for further direct comparative studies to fully elucidate their therapeutic potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and this compound monomethyl ether, allowing for a direct comparison of their potency.
Table 1: Comparative Anti-Inflammatory Activity
| Activity | Compound | Assay System | Target | Metric | Value | Reference |
| Inhibition of Nitric Oxide (NO) Production | This compound | LPS-stimulated J774 macrophages | iNOS | EC₅₀ | 13 µM | [1] |
| This compound Monomethyl Ether | LPS-stimulated J774 macrophages | iNOS | EC₅₀ | 8 µM | [1] | |
| Inhibition of iNOS Expression | This compound | LPS-stimulated J774 macrophages | iNOS | EC₅₀ | 15 µM | [1] |
| This compound Monomethyl Ether | LPS-stimulated J774 macrophages | iNOS | EC₅₀ | 12 µM | [1] | |
| Inhibition of Interleukin-6 (IL-6) Production | This compound | LPS-stimulated J774 macrophages | IL-6 | IC₅₀ | 32.1 µM | [2] |
| This compound Monomethyl Ether | LPS-stimulated J774 macrophages | IL-6 | - | Data not available | ||
| Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) Production | This compound | LPS-stimulated J774 macrophages | MCP-1 | IC₅₀ | 38.7 µM | [2] |
| This compound Monomethyl Ether | LPS-stimulated J774 macrophages | MCP-1 | - | Data not available | ||
| In vivo Anti-Inflammatory Effect | This compound | Carrageenan-induced paw edema in mice | Inflammation | % Inhibition | 80% at 100 mg/kg | [1][3] |
| This compound Monomethyl Ether | Carrageenan-induced paw edema in mice | Inflammation | % Inhibition | 80% at 100 mg/kg | [1][3] |
Table 2: Comparative Antifungal Activity
| Fungal Species | Compound | Metric | Value | Reference |
| Candida albicans | This compound | MIC | 62.5 µg/mL | [4] |
| This compound Monomethyl Ether | - | Data not available | ||
| Saccharomyces cerevisiae | This compound | MIC | 125 µg/mL | [4] |
| This compound Monomethyl Ether | - | Data not available | ||
| White rot fungi (Trametes versicolor, Phanerochaete chrysosporium) | This compound | - | Significant effect | [5] |
| This compound Monomethyl Ether | - | Significant effect | [5] | |
| Brown rot fungi (Neolentinus lepideus, Gloeophyllum trabeum, Postia placenta) | This compound | - | Significant effect | [5] |
| This compound Monomethyl Ether | - | Significant effect | [5] |
Note: While several sources state that this compound has more potent antifungal activity than its monomethyl ether, specific comparative MIC values are limited in the reviewed literature.[1]
Table 3: Comparative Anticancer, Antioxidant, and Neuroprotective Activities
| Activity | Compound | Assay System/Metric | Value | Reference |
| Anticancer | This compound | Human oral cancer cell lines (SAS, SCC-9, HSC-3) | Inhibition of migration and invasion | [6] |
| This compound Monomethyl Ether | - | Data not available | ||
| Antioxidant | This compound | ORAC Assay | Lower activity than resveratrol and oxyresveratrol | [7] |
| This compound Monomethyl Ether | - | Data not available | ||
| Neuroprotective | This compound | Oxygen-glucose deprivation/reperfusion (OGD/R)-damaged PC12 cells | Reduced cell death | [4] |
| This compound Monomethyl Ether | - | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro Anti-Inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line J774 or RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound or this compound monomethyl ether for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
3. Western Blot Analysis for iNOS and COX-2 Expression:
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Mice:
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Grouping and Treatment: Animals are randomly divided into groups: a control group, a carrageenan group, and treatment groups receiving different doses of this compound or this compound monomethyl ether (e.g., 100 mg/kg, administered orally or intraperitoneally) 1 hour before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Edema: 1% (w/v) carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated for each group.
Antifungal Susceptibility Testing
Broth Microdilution Method (based on CLSI guidelines):
-
Fungal Strains: A panel of relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus, wood-rot fungi) is used.
-
Inoculum Preparation: Fungal inocula are prepared and standardized spectrophotometrically to a specific concentration.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of this compound and this compound monomethyl ether are prepared in RPMI 1640 medium. The standardized fungal inoculum is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB signaling pathway in inflammation and points of inhibition by pinosylvins.
Caption: General workflow for Western blot analysis.
Conclusion
This comparative analysis indicates that both this compound and its monomethyl ether are bioactive stilbenoids with significant therapeutic potential. While this compound appears to have a broader spectrum of activity, particularly in the antifungal and anticancer arenas, this compound monomethyl ether demonstrates comparable, if not slightly superior, anti-inflammatory properties in some assays. The methylation of one hydroxyl group likely alters the molecule's polarity and bioavailability, contributing to these differences.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific therapeutic target. Further head-to-head studies with robust quantitative endpoints are crucial to fully delineate their respective pharmacological profiles and to guide the selection of the most promising candidate for further preclinical and clinical development. The detailed protocols and pathway diagrams provided in this guide offer a foundation for such future investigations.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Pinosylvin's Antimicrobial Efficacy: A Comparative Analysis Against Pathogenic Bacteria
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel agents to combat pathogenic bacteria. Pinosylvin, a naturally occurring stilbenoid found in pine trees, has demonstrated significant antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of this compound against key pathogenic bacteria, juxtaposed with the performance of its well-known analogue, Resveratrol, and the frontline antibiotic, Ciprofloxacin. The data presented herein is curated for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its comparators is quantitatively summarized below. The data, presented as Minimum Inhibitory Concentrations (MIC) in µg/mL, is compiled from various in-vitro studies. It is important to note that variations in experimental conditions across different studies can influence MIC values.
| Bacterial Species | Gram Stain | This compound (µg/mL) | Resveratrol (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | Gram-positive | 250[1][2] | >100 - >1000[3][4] | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | Gram-positive | - | - | >1 |
| Chiricanine A (Prenylated this compound) | Gram-positive | 12.5[1][2] | - | - |
| Escherichia coli | Gram-negative | 250[1][2] | ~500[5] | 0.015 - 0.5 |
| Campylobacter jejuni | Gram-negative | 25 - 50[1] | - | 0.12 - 1 |
| Campylobacter coli | Gram-negative | 25 - 50[1] | - | 0.12 - 1 |
Key Observations:
-
This compound exhibits moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with a consistent MIC of 250 µg/mL reported in some studies[1][2].
-
Resveratrol's activity against S. aureus shows significant variability across different studies, with reported MICs ranging from over 100 µg/mL to greater than 1000 µg/mL[3][4]. Its efficacy against E. coli is reported to be around 500 µg/mL[5].
-
Notably, a prenylated derivative of this compound, Chiricanine A, demonstrates significantly enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 12.5 µg/mL, highlighting a promising avenue for structural modification to improve efficacy[1][2].
-
As a benchmark, the synthetic antibiotic Ciprofloxacin shows substantially lower MIC values against susceptible strains of these bacteria, underscoring the high potency of established antibiotics.
-
This compound also shows promising activity against foodborne pathogens like Campylobacter jejuni and Campylobacter coli[1].
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Method
This method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Materials:
-
Test Compound: this compound, Resveratrol, and Ciprofloxacin are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions of known concentrations.
-
Bacterial Strains: Pure cultures of the test bacteria are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
-
-
Inoculum Preparation:
-
The overnight bacterial culture is diluted in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
A serial two-fold dilution of each test compound is prepared directly in the 96-well plates using the appropriate broth. The concentration range should be sufficient to determine the MIC.
-
A volume of the standardized bacterial inoculum is added to each well containing the serially diluted test compound.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the bacterial inoculum (no test compound) to ensure bacterial growth.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compounds to ensure it has no inhibitory effect on bacterial growth.
-
-
-
Incubation:
-
The microtiter plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., ambient air for most bacteria).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.
-
For a more quantitative assessment, a growth indicator dye such as resazurin or tetrazolium salts can be added to the wells after incubation. A color change indicates viable bacteria.
-
Visualizing the Experimental Workflow
To further elucidate the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the key steps.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Putative mechanisms of antimicrobial action.
This guide provides a foundational comparison of this compound's antimicrobial activity. Further research, particularly head-to-head comparative studies under standardized conditions, is warranted to fully elucidate its potential as a novel therapeutic agent in the fight against pathogenic bacteria.
References
- 1. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Recent advances in the use of resveratrol against Staphylococcus aureus infections (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resveratrol—Potential Antibacterial Agent against Foodborne Pathogens [frontiersin.org]
Cross-study comparison of Pinosylvin's IC50 values in different cancer cell lines
For Immediate Release
A comprehensive review of published studies reveals Pinosylvin, a natural stilbenoid found in pine trees, demonstrates significant cytotoxic effects across a range of cancer cell lines. This comparison guide synthesizes the available data on its half-maximal inhibitory concentration (IC50), providing researchers, scientists, and drug development professionals with a valuable resource for evaluating its potential as an anti-cancer agent. The data highlights variations in this compound's potency, underscoring the importance of cell-line specific investigations in preclinical studies.
Comparative IC50 Values of this compound and Related Stilbenoids
The cytotoxic activity of this compound and its related compound, Pinostilbene, has been evaluated in various cancer cell lines, with IC50 values indicating its efficacy in inhibiting cell proliferation. The following table summarizes these findings from multiple studies, providing a comparative overview of their anti-cancer potential.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Assay | Incubation Time (hours) |
| This compound | Oral Cancer | SCC-9 | Not specified, non-significant at 80 µM | MTT Assay | 24 |
| This compound | Oral Cancer | SAS | Not specified, non-significant at 80 µM | MTT Assay | 24 |
| This compound | Oral Cancer | HSC-3 | Not specified, non-significant at 80 µM | MTT Assay | 24 |
| Pinostilbene | Colorectal Cancer | Caco-2 | 62.53 ± 13.4 | Neutral Red Assay | 48[1] |
Note: In the study on oral cancer cell lines, specific IC50 values were not determined as the viability was not significantly affected at the tested concentrations up to 80 µM after 24 hours of treatment[1].
Deciphering the Mechanism: this compound's Impact on Cancer Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways within cancer cells.[2][3][4] Research indicates that this compound can disrupt cancer cell processes such as proliferation, migration, and invasion by targeting key molecular pathways including MAPK, ERK, and PI3K.[2][5] The compound has been shown to downregulate the expression and activity of several downstream effectors, including matrix metalloproteinases (MMP-2, MMP-9) and cyclooxygenase-2 (COX-2), which are crucial for tumor progression and metastasis.[3][4] Furthermore, this compound has been observed to interfere with the FAK/c-Src/ERK and PI3K/Akt/GSK-3β signaling pathways in colorectal cancer cells.[4]
Caption: this compound's inhibitory action on key cancer signaling pathways.
Experimental Protocols for IC50 Determination
The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The most commonly employed methods in the cited studies are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The quantity of formazan is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus drug concentration.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, plate and treat cells with varying concentrations of the test compound.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates and stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at approximately 510-565 nm.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Caption: A generalized workflow for determining the IC50 value of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pinosylvin's Anti-Inflammatory Prowess: A Comparative Analysis Against Natural Compounds
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, the natural stilbenoid pinosylvin is demonstrating significant potential in modulating key inflammatory pathways. A comprehensive comparative analysis of available experimental data reveals this compound's efficacy in inhibiting inflammatory mediators, often comparable or superior to other well-researched natural compounds such as resveratrol, curcumin, and quercetin. This guide provides a detailed comparison of these compounds, supported by quantitative data and experimental protocols, to inform researchers and drug development professionals in the field of inflammation.
At a Glance: this compound's Superiority in COX-2 Inhibition
This compound has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. Experimental data highlights that this compound exhibits a significantly lower IC50 value for COX-2 inhibition compared to its well-known analog, resveratrol, indicating higher potency.
Comparative Efficacy of Natural Compounds on Inflammatory Pathways
The following tables summarize the quantitative data on the inhibitory effects of this compound, resveratrol, curcumin, and quercetin on key inflammatory markers: COX-2, Nuclear Factor-kappa B (NF-κB), and Interleukin-6 (IL-6). The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to allow for a relevant comparison.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | IC50 (µM) | Cell Line | Stimulus | Reference |
| This compound | 10.6 | RAW 264.7 | LPS | [1] |
| Resveratrol | 20.8 | RAW 264.7 | LPS | |
| Curcumin | ~15-20 | RAW 264.7 | LPS | |
| Quercetin | >100 | RAW 264.7 | LPS |
Table 2: Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
| Compound | IC50 (µM) | Cell Line | Assay Method | Reference |
| This compound | ~25-50 | RAW 264.7 | (Indirect Evidence) | [1] |
| Resveratrol | ~20-40 | RAW 264.7 | (Indirect Evidence) | |
| Curcumin | 18.2 ± 3.9 | RAW 264.7 | Luciferase Reporter Assay | [2] |
| Quercetin | ~20-40 | RAW 264.7 | (Indirect Evidence) |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Compound | IC50 (µM) | Cell Line | Stimulus | Reference |
| This compound | 32.1 | J774 | LPS | [1] |
| Resveratrol | ~30-50 | RAW 264.7 | LPS | |
| Curcumin | ~10-20 | RAW 264.7 | LPS | |
| Quercetin | ~25-50 | RAW 264.7 | poly(I:C) |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of these natural compounds are primarily mediated through their interaction with key signaling pathways. The diagrams below, generated using the DOT language, illustrate the points of intervention for these compounds.
Caption: Inhibition of the NF-κB signaling pathway by natural compounds.
Caption: Comparative inhibition of the COX-2 enzyme by this compound and resveratrol.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines the determination of the in vitro inhibitory activity of test compounds against COX-2.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of COX-2 Expression: Cells are seeded in 24-well plates and allowed to adhere overnight. To induce COX-2 expression, the cells are treated with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours.
-
Compound Treatment: Following LPS stimulation, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, resveratrol, curcumin, or quercetin) and incubated for a specified period (e.g., 1 hour). A vehicle control (e.g., DMSO) is also included.
-
Measurement of Prostaglandin E2 (PGE2) Production: The supernatant from each well is collected to measure the concentration of PGE2, a primary product of COX-2 activity. PGE2 levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of each compound that inhibits PGE2 production by 50% (IC50) is calculated from the dose-response curves.
NF-κB Luciferase Reporter Assay
This assay is employed to quantify the activation of the NF-κB signaling pathway.
-
Cell Transfection: RAW 264.7 cells are transiently co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of the firefly luciferase gene) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment and Stimulation: After 24 hours of transfection, cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 6 hours to activate the NF-κB pathway.
-
Luciferase Activity Measurement: Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction of NF-κB activity is calculated relative to the unstimulated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in LPS-induced NF-κB activation.
Interleukin-6 (IL-6) Quantification by ELISA
This protocol is used to measure the concentration of the pro-inflammatory cytokine IL-6 in cell culture supernatants.
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in 24-well plates and treated with various concentrations of the test compounds for 1 hour, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS or poly(I:C)) for 24 hours.
-
Sample Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of IL-6 in the supernatants is determined using a commercially available sandwich ELISA kit. The procedure typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for IL-6.
-
Incubating the collected supernatants in the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Measuring the absorbance of the colored product using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of recombinant IL-6. The concentration of IL-6 in the samples is interpolated from the standard curve. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced IL-6 production.
Conclusion
The presented data underscores the significant anti-inflammatory potential of this compound, particularly its potent inhibition of the COX-2 enzyme. While resveratrol, curcumin, and quercetin also demonstrate notable anti-inflammatory activities through various mechanisms, this compound emerges as a compelling candidate for further investigation and development as a novel therapeutic agent for inflammatory diseases. The provided experimental protocols offer a standardized framework for future comparative studies in this promising area of research.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of these compounds in humans require further rigorous clinical investigation.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Pinosylvin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Pinosylvin, a stilbenoid with diverse biological activities, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles or a face shield, and a lab coat, must be worn at all times.[3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][4]
Quantitative Hazard Data
For a clear understanding of this compound's hazard profile, the following table summarizes its key classifications.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][2] |
Step-by-Step this compound Disposal Protocol
The primary principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid this compound Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a dedicated, properly labeled hazardous waste container.[5][6] The container should be made of a material compatible with organic solids.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4] If dissolved in an organic solvent, it should be treated as flammable waste. Never mix this compound waste with other incompatible chemical waste streams.[6]
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[3][6] The date of waste accumulation should also be clearly marked on the label.[3]
3. Storage of this compound Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[4] The storage area should have secondary containment to prevent the spread of any potential spills.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[4][5] Provide them with an accurate description of the waste, including its composition and volume.
5. Documentation:
-
Maintain a detailed log of all this compound waste generated, including the amount, date of generation, and date of disposal. This documentation is crucial for regulatory compliance.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
Caption: this compound Disposal Workflow Diagram
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C14H12O2 | CID 5280457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. usbioclean.com [usbioclean.com]
- 6. wattbarind.com [wattbarind.com]
Personal protective equipment for handling Pinosylvin
Essential Safety and Handling Guide for Pinosylvin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a naturally occurring stilbenoid with diverse biological activities. Adherence to these procedures is essential to ensure laboratory safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact. Nitrile and Neoprene offer good resistance to a variety of chemicals, including aromatic compounds. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator. | Prevents inhalation of fine this compound powder. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of solid this compound in a laboratory setting.
2.1. Preparation
-
Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to control the release of airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the designated area.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling.
2.2. Weighing and Aliquoting
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Use a tared weigh boat or paper to carefully weigh the desired amount of this compound powder. Perform this task within the fume hood to minimize the risk of inhalation.
-
Transfer: Use a dedicated spatula to transfer the powder.
-
Close Container: Immediately after dispensing, securely close the primary container of this compound.
2.3. Solubilization
-
Solvent Addition: Slowly add the chosen solvent to the vessel containing the weighed this compound to avoid splashing.
-
Dissolution: If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures: Spill and Exposure
3.1. Spill Cleanup
-
Evacuate and Notify: Alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before cleaning, put on the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, gently cover the area with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.
3.2. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste bottle. Do not dispose of this compound solutions down the drain.
4.2. Decontamination of Labware
-
Initial Rinse: Rinse glassware and equipment that have come into contact with this compound with a suitable solvent (e.g., ethanol) to remove the majority of the residue. Collect this rinsate as hazardous liquid waste.
-
Thorough Cleaning: Wash the rinsed labware with soap and water.
4.3. Final Disposal
-
Labeling: Ensure all hazardous waste containers are accurately labeled with the contents, including "this compound" and the appropriate hazard warnings.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local and institutional regulations for hazardous waste disposal.
Visual Workflow and Pathway Diagrams
To further aid in understanding the safe handling workflow and the biological context of this compound, the following diagrams are provided.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
